C-7280948
Description
Propriétés
IUPAC Name |
4-amino-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWZPUPRVIECEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356803 | |
| Record name | 4-amino-N-(2-phenylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587850-67-7 | |
| Record name | 4-amino-N-(2-phenylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of C-7280948: A Technical Guide to a Selective PRMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-7280948 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[1][2][3] Dysregulation of PRMT1 activity is implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[4][5][6] This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular interactions, effects on critical signaling pathways, and its potential as a therapeutic agent. We present quantitative data in a structured format, outline key experimental methodologies, and provide visual representations of the underlying molecular pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to PRMT1
Protein Arginine Methyltransferase 1 (PRMT1) is the predominant Type I PRMT in mammals, responsible for approximately 85% of all arginine methylation.[5] This post-translational modification is critical for regulating numerous cellular processes, including transcriptional regulation, signal transduction, DNA damage repair, and RNA splicing.[2][4][5] PRMT1 catalyzes the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA) on its substrates.[5][7] Its enzymatic activity is crucial for the proper functioning of many cellular pathways, and its aberrant expression or activity has been linked to various cancers, including colorectal, lung, and breast cancer.[4][5][8]
This compound: A Selective PRMT1 Inhibitor
This compound is a sulfone-containing compound identified as a specific inhibitor of human PRMT1.[3] It serves as a valuable chemical probe for studying the biological functions of PRMT1 and as a potential lead compound for the development of novel anticancer therapeutics, particularly for hormone-dependent malignancies.[2]
Quantitative Data Summary
The inhibitory activity of this compound against PRMT1 has been characterized in various assays. The following table summarizes the key quantitative data available.
| Parameter | Value | Substrate | Assay Type | Reference |
| IC50 | 12.8 µM | In vitro methylation assay | Biochemical Assay | [1] |
| IC50 | 12.75 µM | Oligopeptide (human histone H4, aa 1-21) | Biochemical Assay | [3] |
| IC50 | 26.7 µM | Non-histone protein Npl3 | Biochemical Assay | [3] |
| Treatment Concentration | 40 µM | KM12 and HCT8 cells | Cell-based Assay | [8] |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PRMT1. This inhibition leads to a reduction in the methylation of PRMT1 substrates, thereby modulating downstream signaling pathways involved in cell proliferation, survival, and DNA repair.
Molecular Interaction with PRMT1
Molecular docking studies have elucidated the binding mode of this compound within the substrate-binding pocket of PRMT1. The inhibitor forms key interactions with specific residues that are crucial for its inhibitory activity.
-
Hydrogen Bonds: this compound forms hydrogen bonds with residues Glu162 and Met164 of PRMT1.[9]
-
Pi-Pi Stacking: A pi-pi stacking interaction occurs between the inhibitor and residue His311 of PRMT1.[9]
These interactions stabilize the binding of this compound in the active site, preventing the access of protein substrates and thus inhibiting the methyltransferase reaction.
Impact on Key Signaling Pathways
Inhibition of PRMT1 by this compound has been shown to modulate several critical signaling pathways implicated in cancer progression.
PRMT1 activity is linked to the Wnt/β-catenin signaling pathway. This compound treatment has been shown to decrease the interaction between Plakophilin 2 (PKP2) and β-catenin.[9] This disruption can lead to the downregulation of Wnt target genes involved in cell proliferation and survival.
A significant mechanism of action for this compound is its ability to sensitize cancer cells to radiation therapy.[2] PRMT1-mediated methylation of PKP2 stabilizes β-catenin, which in turn enhances the transcription of LIG4, a key component of the Non-Homologous End Joining (NHEJ) DNA repair pathway.[9] By inhibiting PRMT1, this compound treatment leads to a decrease in LIG4 protein levels, thereby impairing NHEJ and increasing the sensitivity of cancer cells to radiation-induced DNA damage.[9]
In colorectal cancer (CRC) cells, PRMT1 methylates the NONO protein, promoting tumor cell proliferation and metastasis.[8] Treatment with this compound has been shown to reduce the asymmetric dimethylation of NONO, leading to the suppression of CRC cell proliferation, migration, and invasion.[8] This highlights the role of NONO as a key mediator of the oncogenic effects of PRMT1 in this cancer type.[8]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Specific details may vary based on the cell lines and reagents used.
In Vitro PRMT1 Inhibition Assay
Objective: To determine the IC50 of this compound against PRMT1.
Methodology:
-
Recombinant human PRMT1 is incubated with a methyl donor (S-adenosyl-L-[methyl-³H]methionine) and a substrate (e.g., histone H4 peptide).
-
A range of concentrations of this compound (or DMSO as a vehicle control) is added to the reaction mixture.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 1 hour).
-
The reaction is stopped, and the radiolabeled methylated substrate is captured on a filter membrane.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (CCK8)
Objective: To assess the effect of this compound on the viability of cancer cells, alone or in combination with radiation.
Methodology:
-
Cancer cells (e.g., A549, H1299) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or DMSO.
-
For combination studies, cells are exposed to a specific dose of ionizing radiation (e.g., 4 Gy).[9]
-
After a defined incubation period (e.g., 48-72 hours), Cell Counting Kit-8 (CCK8) solution is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader.
-
Cell viability is expressed as a percentage relative to the DMSO-treated control.
Western Blot Analysis
Objective: To determine the effect of this compound on the protein levels of downstream targets (e.g., LIG4).
Methodology:
-
Cells are treated with this compound or DMSO for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., LIG4) and a loading control (e.g., β-actin).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells (e.g., A549).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., via intraperitoneal injection), while the control group receives a vehicle (e.g., DMSO).[9]
-
For combination studies, tumors may be treated with localized radiation.[9]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[9]
Conclusion
This compound is a specific inhibitor of PRMT1 that demonstrates significant potential as a tool for cancer research and as a basis for the development of novel therapeutics. Its mechanism of action involves the direct inhibition of PRMT1's methyltransferase activity, leading to the modulation of key signaling pathways such as the Wnt/β-catenin pathway and the DNA damage response. By elucidating the intricate molecular interactions and cellular consequences of PRMT1 inhibition by this compound, this guide provides a foundational understanding for scientists and researchers working to translate these findings into clinical applications. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound and its analogs is warranted to fully explore its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Function of C-7280948: A Technical Guide to a PRMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-7280948 is a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme in post-translational modification. PRMT1 catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, playing a critical role in various cellular processes including transcriptional regulation, DNA damage repair, and signal transduction. Dysregulation of PRMT1 activity is implicated in several diseases, most notably cancer, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.
Core Function and Mechanism of Action
This compound functions as a selective inhibitor of PRMT1.[1][2][3] The enzyme PRMT1 transfers a methyl group from S-adenosylmethionine (SAM) to arginine residues on substrate proteins, leading to the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA).[1] this compound exerts its inhibitory effect by binding to the substrate-binding pocket of PRMT1, thereby preventing the enzyme from methylating its target proteins.[1] This inhibition of PRMT1's catalytic activity disrupts downstream signaling pathways that are dependent on arginine methylation.
Quantitative Data
The inhibitory activity and experimental usage concentrations of this compound are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Substrate | IC50 Value | Reference |
| Human PRMT1 | Oligopeptide (amino acids 1-21 of human histone H4) | 12.75 µM | [2] |
| Human PRMT1 | Non-histone protein Npl3 | 26.7 µM | |
| PRMT1 | In vitro enzymatic assay | 12.8 µM | [1] |
Table 2: Cellular and In Vivo Experimental Concentrations
| Cell Lines | Assay Type | Concentration | Duration | Effect | Reference |
| KM12, HCT8 (Colorectal Cancer) | Western Blot (ADMA levels) | 40 µM | 48 hours | Reduced asymmetric dimethylarginine (aDMA) levels of NONO protein. | [4] |
| KM12, HCT8 (Colorectal Cancer) | Cell Proliferation Assay | Not specified | 2 and 4 days | Inhibited cell proliferation. | [4] |
| A549, H1299 (Lung Cancer) | Western Blot (LIG4 levels) | Not specified | Not specified | Decreased LIG4 protein levels. | [5] |
| A549, H1299 (Lung Cancer) | Cell Viability Assay (with radiation) | Not specified | Not specified | Decreased cell viability when combined with 4 Gy of ionizing radiation. | [5] |
| A549-PKP2 (Lung Cancer) | Clonogenic Survival Assay | Not specified | Not specified | Reduced clonogenic survival. | [5] |
| A549 Xenograft (Lung Cancer) | In Vivo Tumor Growth | Not specified | Not specified | Reduced tumor weight in nude mice. | [5] |
| SCLC cells | Protein Expression | Not specified | Not specified | Inhibited CRIP1 protein expression when cells were treated with cisplatin and etoposide. | [6] |
Signaling Pathways
This compound has been shown to modulate key signaling pathways in cancer, primarily through the inhibition of PRMT1-mediated methylation of downstream targets.
PRMT1-NONO Pathway in Colorectal Cancer
In colorectal cancer (CRC), PRMT1 has been shown to methylate the non-POU domain-containing octamer-binding protein (NONO). This methylation event is critical for the oncogenic function of NONO, promoting tumor cell proliferation and metastasis.[4] Inhibition of PRMT1 with this compound reduces the asymmetric dimethylation of NONO, thereby suppressing CRC progression.[4]
Caption: this compound inhibits PRMT1-mediated methylation of NONO in colorectal cancer.
PRMT1-PKP2-LIG4 Pathway in Lung Cancer Radioresistance
In lung cancer, PRMT1-mediated methylation of Plakophilin 2 (PKP2) enhances its interaction with β-catenin, leading to the stabilization of β-catenin and subsequent upregulation of DNA Ligase IV (LIG4).[5] LIG4 is a key component of the non-homologous end joining (NHEJ) DNA repair pathway. Increased LIG4 levels contribute to radioresistance. This compound, by inhibiting PRMT1, can overcome this radioresistance, making it a potential radiosensitizer.[1]
Caption: this compound disrupts the PRMT1/PKP2/β-catenin/LIG4 axis in lung cancer.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, compiled from established protocols and specific details where available in the literature.
Cell Culture and Treatment
-
Cell Lines: Human colorectal cancer cell lines (e.g., KM12, HCT8) or human lung cancer cell lines (e.g., A549, H1299) are commonly used.
-
Culture Medium: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For cell treatment, dilute the stock solution in culture medium to the desired final concentration (e.g., 40 µM for CRC cells).[4] An equivalent concentration of DMSO should be used as a vehicle control.
-
Treatment: Replace the culture medium with the medium containing this compound or vehicle control and incubate for the desired duration (e.g., 48 hours).[4]
Immunoprecipitation and Western Blotting
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoprecipitation:
-
Pre-clear lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., anti-NONO) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-ADMA, anti-LIG4, or anti-PRMT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Clonogenic Survival Assay
-
Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded per well should be adjusted based on the expected toxicity of the treatment.
-
Treatment: Allow cells to attach for a few hours, then treat with this compound and/or ionizing radiation (e.g., 4 Gy).[5]
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with 0.5% crystal violet solution.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
In Vivo Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ A549 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
Conclusion
This compound is a valuable research tool for investigating the biological roles of PRMT1 and for exploring its therapeutic potential as a drug target. Its ability to inhibit PRMT1 activity provides a means to dissect the downstream consequences of arginine methylation in various cellular processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies utilizing this potent and selective inhibitor. Further research into the efficacy and safety of this compound and other PRMT1 inhibitors is warranted to translate these preclinical findings into clinical applications for the treatment of cancer and other diseases where PRMT1 is dysregulated.
References
- 1. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. C 7280948, PRMT1 inhibitor (CAS 587850-67-7) | Abcam [abcam.com]
- 4. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRMT1/PRMT5-Mediated Differential Arginine Methylation of CRIP1 Promotes the Recurrence of Small Cell Lung Cancer after Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
C-7280948 and Arginine Methylation: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Mechanisms and Applications of the PRMT1 Inhibitor C-7280948
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arginine methylation is a critical post-translational modification that plays a pivotal role in a myriad of cellular processes, including signal transduction, gene transcription, RNA processing, and the DNA damage response. This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). Among these, PRMT1 is the predominant enzyme, responsible for the majority of asymmetric dimethylarginine (aDMA) formation in mammalian cells. The dysregulation of PRMT1 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling therapeutic target.
This technical guide provides a comprehensive overview of this compound, a selective inhibitor of PRMT1. We will delve into its mechanism of action, its impact on arginine methylation, and its effects on key signaling pathways. This document also includes detailed experimental protocols for assays relevant to the study of this compound and its biological effects, alongside quantitative data and visual representations of associated cellular pathways and experimental workflows.
This compound: A Selective PRMT1 Inhibitor
This compound is a small molecule inhibitor that demonstrates selectivity for PRMT1. By targeting this enzyme, this compound effectively reduces the levels of asymmetric arginine methylation on histone and non-histone protein substrates, thereby modulating downstream cellular processes. Its ability to interfere with PRMT1-mediated pathways has positioned it as a valuable tool for both basic research and as a potential therapeutic agent.
Quantitative Data for this compound
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Substrate/Cell Line | Assay Type | Reference |
| IC50 | 12.75 µM | hPRMT1 with oligopeptide from human histone H4 (aa 1-21) | In vitro methylation assay | [1] |
| IC50 | 12.8 µM | hPRMT1 | In vitro methylation assay | [2] |
| Cytotoxicity | > 50 µg/mL | A549 (Human lung carcinoma) | MTT Assay (48 hrs) | [1] |
| Cytotoxicity | > 50 µg/mL | HepG2 (Human liver carcinoma) | MTT Assay (48 hrs) | [1] |
Core Signaling Pathways Modulated by this compound
Arginine methylation by PRMT1 is integral to the regulation of several oncogenic signaling pathways. This compound, by inhibiting PRMT1, can disrupt these pathways, leading to anti-tumor effects.
The PRMT1-NONO Signaling Pathway in Colorectal Cancer
In colorectal cancer (CRC), PRMT1 has been shown to methylate the non-POU domain-containing octamer-binding protein (NONO) at arginine residue 251 (R251).[3][4] This methylation event is crucial for the oncogenic function of NONO, promoting cancer cell proliferation, migration, and invasion.[3][4] Inhibition of PRMT1 with this compound has been demonstrated to reduce the asymmetric dimethylation of NONO, thereby abrogating its pro-tumorigenic activities.[3]
PRMT1 and Radioresistance via the NHEJ Pathway
In lung cancer, PRMT1-mediated methylation of plakophilin 2 (PKP2) has been linked to radioresistance.[5] This methylation event enhances the interaction of PKP2 with β-catenin, leading to the stabilization of β-catenin and increased expression of DNA Ligase IV (LIG4).[5] LIG4 is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks induced by radiation. By upregulating LIG4, PRMT1 activity promotes more efficient DNA repair, allowing cancer cells to survive radiotherapy. This compound can overcome this radioresistance by inhibiting PRMT1, which in turn decreases the interaction between PKP2 and β-catenin and reduces LIG4 protein levels.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
In Vitro PRMT1 Inhibition Assay
This assay is used to determine the inhibitory activity of compounds like this compound against PRMT1.
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine
-
This compound or other test compounds
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA)
-
96-well plates
-
Scintillation counter
Protocol:
-
In a 96-well plate, add recombinant human PRMT1 to the reaction buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes) at room temperature.
-
Initiate the methylation reaction by adding the histone H4 peptide substrate and S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate for an additional period (e.g., 60 minutes) at room temperature.
-
Stop the reaction (e.g., by adding trichloroacetic acid to precipitate the proteins).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated radiolabel.
-
Measure the radioactivity of the methylated substrate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Arginine Methylation
This technique is used to detect the levels of asymmetrically dimethylated proteins.
Materials:
-
Cell lysates from cells treated with this compound or control
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-aDMA, anti-NONO, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated protein of interest (e.g., anti-aDMA) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin) or the total protein of interest (e.g., anti-NONO).
Experimental Workflow: Screening for PRMT1 Inhibitors
The discovery and characterization of PRMT1 inhibitors like this compound typically follow a structured workflow.
Conclusion
This compound is a valuable chemical probe for elucidating the multifaceted roles of PRMT1 in cellular physiology and pathology. Its ability to inhibit PRMT1-mediated arginine methylation provides a powerful tool to dissect signaling pathways and to explore novel therapeutic strategies for diseases driven by aberrant PRMT1 activity, such as certain cancers. The experimental protocols and pathway diagrams presented in this guide are intended to facilitate further research into this compound and the broader field of arginine methylation, ultimately contributing to the development of new and effective therapies.
References
C-7280948: A Technical Guide to its Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-7280948 is a selective and potent small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme in epigenetic regulation. PRMT1 primarily catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This guide provides an in-depth technical overview of the effects of this compound on histone methylation, with a focus on its mechanism of action, impact on specific histone marks, and the downstream cellular consequences. The information is intended to support further research and drug development efforts targeting PRMT1-mediated pathways.
Introduction to this compound and PRMT1
This compound is a benzenesulfonamide derivative that acts as a competitive inhibitor of PRMT1.[1] PRMT1 is the predominant Type I protein arginine methyltransferase, responsible for approximately 85% of all arginine methylation in mammalian cells. It transfers a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atom of arginine residues, leading to the formation of asymmetric dimethylarginine (ADMA).
PRMT1 plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction. Its substrates include histone proteins, most notably Histone H4 at Arginine 3 (H4R3), as well as numerous non-histone proteins such as NONO and p65.[2][3] The methylation of H4R3 by PRMT1 is generally associated with transcriptionally active chromatin.[3]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by competing with the PRMT1 substrate for binding to the enzyme's active site. This prevents the transfer of a methyl group from SAM to the target arginine residues on histone and non-histone proteins. The primary consequence of this compound treatment is a reduction in the levels of asymmetrically dimethylated arginine on PRMT1 substrates.
Quantitative Effects on Histone Methylation
While specific quantitative data on the global reduction of histone marks upon this compound treatment from a single comprehensive study is not available in the public domain, the well-established role of PRMT1 as the primary H4R3 methyltransferase allows for strong inferences. Inhibition of PRMT1 by this compound is expected to lead to a significant decrease in the levels of asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a).
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| Target | Protein Arginine Methyltransferase 1 (PRMT1) | [1][4][5] |
| IC50 | 12.75 - 12.8 µM | [1][4] |
| Mechanism | Substrate Competitive Inhibitor | Inferred from PRMT1 inhibitor studies |
| Cellular Concentration for Effect | 40 µM (in colorectal cancer cell lines) | [2] |
Table 2: Expected Impact of this compound on Histone Methylation Marks
| Histone Mark | Expected Change | Rationale |
| H4R3me2a | ↓↓↓ | Direct inhibition of PRMT1, the primary enzyme for this mark. |
| H3R17me2a | No direct effect | Primarily mediated by CARM1 (PRMT4). |
| H3R2me2a | No direct effect | Primarily mediated by other PRMTs. |
| H3K4me3 | Indirect effect possible | PRMT1 activity can influence other histone modifications. |
| H3K9me3 | Indirect effect possible | Crosstalk between arginine and lysine methylation pathways. |
| H3K27me3 | Indirect effect possible | Crosstalk between arginine and lysine methylation pathways. |
Note: The expected changes are based on the known primary target of this compound. The extent of change (indicated by arrows) is hypothetical and requires experimental validation. Indirect effects on other histone marks are possible due to the complex interplay of epigenetic modifications.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on histone methylation. Specific details should be optimized for the experimental system being used.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 10-40 µM, based on literature) or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for changes in histone methylation to occur.
-
Cell Harvest: Harvest the cells for subsequent analysis.
Histone Extraction
-
Nuclei Isolation: Lyse the cells in a hypotonic buffer to release the nuclei.
-
Acid Extraction: Extract histones from the isolated nuclei using a dilute acid solution (e.g., 0.2 M H2SO4).
-
Precipitation: Precipitate the histones from the acid extract using trichloroacetic acid (TCA).
-
Washing and Solubilization: Wash the histone pellet with acetone and solubilize it in an appropriate buffer.
-
Quantification: Quantify the histone concentration using a protein assay (e.g., Bradford or BCA).
Western Blotting for Histone Modifications
-
SDS-PAGE: Separate the extracted histones by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., anti-H4R3me2a, anti-total H4).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities and normalize the modified histone signal to the total histone signal.
Mass Spectrometry for Global Histone Modification Analysis
-
Sample Preparation: Extracted histones are subjected to chemical derivatization (e.g., propionylation) to block unmodified lysines, followed by enzymatic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against a histone protein sequence database to identify and quantify peptides with specific post-translational modifications.
Signaling Pathways and Logical Relationships
The inhibition of PRMT1 by this compound can impact various signaling pathways. The following diagrams illustrate these relationships.
Caption: this compound inhibits PRMT1, blocking histone and non-histone methylation.
Caption: Workflow for analyzing this compound's effect on histone methylation.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of PRMT1 and the consequences of its inhibition. Its primary effect on the epigenome is the reduction of H4R3me2a, a key mark in transcriptional activation. Further quantitative proteomic studies are necessary to fully elucidate the global impact of this compound on the entire landscape of histone modifications and to understand the complex crosstalk between arginine methylation and other epigenetic marks. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the nuanced effects of this potent PRMT1 inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylation of histone H4 by arginine methyltransferase PRMT1 is essential in vivo for many subsequent histone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Impact of C-7280948 on PRMT1 Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known and potential protein arginine methyltransferase 1 (PRMT1) substrates affected by the selective inhibitor C-7280948. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts targeting PRMT1.
Introduction to PRMT1 and this compound
Protein arginine methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the transfer of methyl groups to arginine residues on a multitude of protein substrates. This post-translational modification, primarily in the form of asymmetric dimethylarginine (aDMA), plays a pivotal role in regulating various cellular processes, including signal transduction, gene transcription, RNA processing, and DNA repair.[1] Dysregulation of PRMT1 activity has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1]
This compound is a potent and selective small molecule inhibitor of PRMT1, with a reported IC50 value of 12.75 µM.[2] By blocking the catalytic activity of PRMT1, this compound serves as a valuable chemical probe to investigate the functional roles of PRMT1-mediated arginine methylation and to assess the therapeutic potential of PRMT1 inhibition.
Quantitative Data on PRMT1 Substrates
While a comprehensive quantitative proteomic dataset specifically for this compound treatment is not yet publicly available, studies involving the genetic knockdown of PRMT1 provide a strong indication of the substrates that are likely to be affected by this inhibitor. The following table summarizes quantitative mass spectrometry data from a study that investigated changes in arginine methylation upon PRMT1 knockdown in human embryonic kidney 293T cells.[3] This data serves as a valuable proxy for understanding the potential impact of this compound on the PRMT1 methylome.
Table 1: Representative PRMT1 Substrates with Altered Arginine Methylation upon PRMT1 Knockdown [3]
| Protein | Gene Symbol | Site of Methylation | Fold Change (log2) in aDMA | Biological Process |
| Heterogeneous nuclear ribonucleoprotein A1 | HNRNPA1 | R206 | -2.5 | RNA splicing, mRNA transport |
| Heterogeneous nuclear ribonucleoprotein A2/B1 | HNRNPA2B1 | R234 | -2.1 | RNA splicing, mRNA stability |
| Splicing factor proline- and glutamine-rich | SFPQ | R613 | -1.9 | RNA splicing, DNA repair |
| Nucleolin | NCL | R266 | -1.8 | Ribosome biogenesis, transcription |
| Fibrillarin | FBL | R25 | -1.7 | rRNA processing and modification |
| Eukaryotic initiation factor 4 gamma 1 | EIF4G1 | R695 | -1.5 | Translation initiation |
| DNA-dependent protein kinase catalytic subunit | PRKDC | R2116 | -1.3 | DNA double-strand break repair |
| Histone H4 | HIST1H4A | R4 | -1.2 | Chromatin structure, transcription |
Note: This table presents a selection of identified substrates and their corresponding changes in asymmetric dimethylarginine (aDMA) levels upon PRMT1 knockdown, as determined by mass spectrometry. The negative log2 fold change indicates a decrease in methylation. This data is intended to be representative of potential this compound-induced changes.
Known PRMT1 Substrates Affected by this compound
In addition to the broader proteomic data, specific studies have identified key protein substrates whose methylation status is directly impacted by treatment with this compound.
Table 2: Confirmed PRMT1 Substrates Modulated by this compound
| Substrate | Effect of this compound Treatment | Cellular Context | Reference |
| Non-POU domain-containing octamer-binding protein (NONO) | Decreased asymmetric dimethylation (aDMA) | Colorectal cancer cells | [4] |
| Plakophilin-2 (PKP2) | Decreased methylation, leading to reduced interaction with β-catenin | Lung cancer cells | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize the effects of this compound on PRMT1 substrates.
Cell Culture and this compound Treatment
This protocol is adapted from studies on colorectal and lung cancer cell lines.[4][6]
-
Cell Seeding: Plate cells (e.g., KM12, HCT8, A549, or H1299) in appropriate culture dishes and grow to 70-80% confluency in recommended media supplemented with fetal bovine serum and antibiotics.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentration (e.g., 40 µM for colorectal cancer cells).
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours).
-
Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed with cell lysis for downstream applications.
Immunoprecipitation of PRMT1 Substrates
This protocol is a general guideline for the immunoprecipitation of a target protein (e.g., NONO) to assess its methylation status.[4][7]
-
Cell Lysis: Lyse this compound-treated and control cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysate Preparation: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Pre-clearing: Add protein A/G magnetic beads to the cell lysates and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and add a primary antibody against the target substrate (e.g., anti-NONO antibody) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them three to five times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes. The samples are now ready for western blot analysis.
Western Blot Analysis
This protocol outlines the steps for detecting the methylation status of an immunoprecipitated protein or changes in protein levels.[8][9][10]
-
SDS-PAGE: Load the eluted samples from the immunoprecipitation onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the methylated form of the substrate (e.g., anti-aDMA antibody) or an antibody against a downstream effector (e.g., anti-LIG4 antibody). Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (optional): To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-NONO).
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways related to the study of this compound and its effects on PRMT1 substrates.
Caption: Experimental workflow for identifying PRMT1 substrates affected by this compound.
Caption: PRMT1-mediated signaling pathway disrupted by this compound.
Conclusion
This compound is a valuable tool for elucidating the complex roles of PRMT1 in cellular physiology and pathology. While comprehensive quantitative proteomic data for this specific inhibitor is still emerging, existing research on PRMT1 knockdown and specific substrate analysis provides a strong foundation for understanding its mechanism of action. The protocols and pathways detailed in this guide are intended to facilitate further investigation into the effects of this compound on PRMT1 substrates, ultimately aiding in the development of novel therapeutic strategies targeting arginine methylation.
References
- 1. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. bio-rad.com [bio-rad.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
The Role of C-7280948 in Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-7280948 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a critical role in the regulation of gene transcription. By catalyzing the methylation of arginine residues on histone and non-histone proteins, PRMT1 influences a wide array of cellular processes, including signal transduction, DNA repair, and the modulation of gene expression. Dysregulation of PRMT1 activity has been implicated in various diseases, notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways, and its role in altering gene transcription, supported by quantitative data and detailed experimental protocols.
Introduction to this compound and its Target: PRMT1
This compound is a selective inhibitor of PRMT1, a type I protein arginine methyltransferase that is responsible for the majority of asymmetric dimethylarginine (ADMA) modifications in mammalian cells. PRMT1 targets a diverse range of substrates, including histones (primarily H4R3), transcription factors, and splicing factors, thereby regulating gene expression at multiple levels. The enzymatic activity of PRMT1 is crucial for various cellular functions, and its overexpression has been linked to the progression of several cancers.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the catalytic activity of PRMT1. This inhibition prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to the arginine residues of PRMT1 substrates. The consequences of PRMT1 inhibition by this compound are multifaceted, leading to alterations in protein-protein interactions, downstream signaling cascades, and ultimately, changes in the transcriptional landscape of the cell.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against PRMT1 has been quantified, providing a basis for its use in experimental systems.
| Parameter | Value | Substrate | Reference |
| IC50 | 12.75 μM | Oligopeptide of human histone H4 (amino acids 1-21) | [1] |
| IC50 | 26.7 μM | Non-histone protein Npl3 |
Key Signaling Pathways Modulated by this compound
This compound has been shown to impact critical signaling pathways involved in cancer progression and radioresistance. Two well-characterized pathways are detailed below.
The PKP2/β-catenin/LIG4 Pathway in Radioresistance
In lung cancer, PRMT1-mediated methylation of Plakophilin 2 (PKP2) is a key event in promoting radioresistance. Methylated PKP2 stabilizes β-catenin, leading to the upregulation of DNA Ligase IV (LIG4), a critical component of the non-homologous end joining (NHEJ) DNA repair pathway. By inhibiting PRMT1, this compound disrupts this cascade, thereby sensitizing cancer cells to radiation therapy.[2]
The NONO Arginine Methylation Pathway in Colorectal Cancer
In colorectal cancer (CRC), PRMT1-mediated methylation of the non-POU domain-containing octamer-binding protein (NONO) at arginine 251 is an oncogenic event that promotes tumor cell proliferation and metastasis. This compound, by inhibiting PRMT1, abrogates this methylation and suppresses the malignant phenotype.[3]
Impact of PRMT1 Inhibition on Gene Transcription
Inhibition of PRMT1 by compounds like this compound leads to significant alterations in the transcriptome. Studies on PRMT1 inhibition have revealed widespread changes in gene expression, primarily characterized by a loss of expression of genes involved in critical cellular processes.
Transcriptome analysis following pharmacological PRMT1 inhibition has shown a time-dependent increase in the number of affected genes, with the majority of changes being downregulation.[4] Key pathways affected include:
These transcriptomic changes underscore the integral role of PRMT1 in maintaining normal cellular growth and proliferation.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the study of this compound.
In Vitro PRMT1 Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against PRMT1.
Materials:
-
Recombinant human PRMT1
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT1, and the biotinylated histone H4 peptide substrate.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect the incorporation of the radiolabeled methyl group by autoradiography or a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Co-Immunoprecipitation (Co-IP) for PKP2 and β-catenin Interaction
This protocol is designed to assess the effect of this compound on the interaction between PKP2 and β-catenin in lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-PKP2, anti-β-catenin, and control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
-
Western blotting reagents
Procedure:
-
Culture lung cancer cells and treat with this compound or vehicle control for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with anti-PKP2 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using an anti-β-catenin antibody to detect the co-immunoprecipitated protein.
Cell Viability Assay (CCK-8)
This assay measures the effect of this compound on cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the reproductive integrity of cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates or petri dishes
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cells with this compound for a specific period.
-
Trypsinize and count the cells.
-
Seed a known number of cells into 6-well plates.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
This compound represents a valuable research tool for investigating the role of PRMT1 in gene transcription and cellular signaling. Its ability to selectively inhibit PRMT1 provides a means to dissect the complex regulatory networks governed by protein arginine methylation. The demonstrated effects of this compound on key cancer-related pathways, such as those involved in radioresistance and metastasis, highlight the therapeutic potential of targeting PRMT1. This technical guide provides a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their studies of gene transcription and cancer biology. Further investigation into the broader transcriptomic and proteomic consequences of this compound treatment will undoubtedly yield deeper insights into the multifaceted functions of PRMT1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRISPR/Cas9 library screening uncovered methylated PKP2 as a critical driver of lung cancer radioresistance by stabilizing β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1-dependent regulation of RNA metabolism and DNA damage response sustains pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating Cellular Pathways with C-7280948: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-7280948 is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme involved in post-translational modification of proteins.[1][2] PRMT1 plays a crucial role in a variety of cellular processes, including signal transduction, gene expression, RNA processing, and DNA repair.[1][3] Dysregulation of PRMT1 activity has been implicated in several diseases, particularly cancer, making it a significant target for therapeutic development.[1] This technical guide provides an in-depth overview of the experimental methodologies and cellular pathways that can be investigated using this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Protein Arginine Methyltransferase 1 (PRMT1) | [1][2] |
| IC50 | 12.75 µM | [1][2] |
| Molecular Weight | 276.36 Da | [1] |
| Purity | >99% | [1] |
Cellular Pathways Modulated by this compound
This compound has been demonstrated to modulate several critical cellular signaling pathways, primarily through its inhibition of PRMT1.
Wnt/β-Catenin Signaling Pathway
Inhibition of PRMT1 by this compound has been shown to reduce the expression of β-catenin.[4] This is significant as the Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and survival.[4] By downregulating β-catenin, this compound can disrupt the downstream signaling cascade that is often hyperactivated in cancer.[4]
DNA Damage Response and Repair
This compound has been identified as a potential radiosensitizer, suggesting its role in the DNA damage response.[4] By inhibiting PRMT1, this compound can lead to a reduction in LIG4 expression, a key component of the Non-Homologous End Joining (NHEJ) DNA repair pathway, and an increase in γH2AX, a marker of DNA double-strand breaks.[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate the effects of this compound.
Cell Viability and Proliferation Assays (MTT/WST-1)
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[3]
Protocol:
-
Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[5]
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) for a specified duration (e.g., 72 hours).[3] A DMSO control should be included.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[3]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
Western Blotting for Target Engagement
Principle: This technique is used to detect changes in the levels of specific proteins to confirm the inhibitor's effect in cells.[3]
Protocol:
-
Treat cells with this compound at the desired concentration and duration. A suggested starting point is 2 µM for 72 hours.[6]
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.[5][7]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-ADMA, anti-β-catenin, anti-LIG4, anti-γH2AX) overnight at 4°C.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Models
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice.[3]
Protocol:
-
Inject human cancer cells (e.g., SW480) subcutaneously into the flank of immunocompromised mice.[3][5]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.[3][5] One study in colorectal cancer xenografts administered the inhibitor for 22 days.[5] The control group should receive a vehicle control.[3]
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.[3]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like Ki67).[5]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.
Conclusion
This compound is a valuable tool for investigating the role of PRMT1 in various cellular pathways. Its ability to modulate key signaling networks, such as the Wnt/β-catenin and DNA damage response pathways, makes it a compound of interest for cancer research and drug development. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for researchers to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT1/PRMT5-Mediated Differential Arginine Methylation of CRIP1 Promotes the Recurrence of Small Cell Lung Cancer after Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. LPCAT2 inhibits colorectal cancer progression via the PRMT1/SLC7A11 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. biorxiv.org [biorxiv.org]
C-7280948: A Technical Guide to a Selective PRMT1 Inhibitor in Cancer Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-7280948 is a selective small-molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme involved in post-translational modification and a promising target in oncology. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, effects in various cancer models, and detailed protocols for its use in preclinical research. The information presented is intended to facilitate further investigation into the therapeutic potential of this compound and to serve as a practical guide for researchers in the field of cancer biology and drug development.
Introduction to this compound
This compound is a benzenesulfonamide derivative that selectively inhibits the enzymatic activity of PRMT1. PRMT1 is the predominant Type I protein arginine methyltransferase, responsible for the majority of asymmetric dimethylarginine (ADMA) modifications on both histone and non-histone protein substrates. These modifications play a crucial role in regulating a wide array of cellular processes, including gene transcription, DNA damage repair, and signal transduction. Dysregulation of PRMT1 activity has been implicated in the pathogenesis and progression of numerous cancers, making it an attractive target for therapeutic intervention.
This compound has been shown to bind to the substrate-binding pocket of PRMT1, thereby inhibiting its methyltransferase activity. This inhibition leads to a reduction in the levels of ADMA in cancer cells, which in turn affects various cellular functions, including proliferation, migration, invasion, and response to therapies such as radiation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in various cancer cell lines.
| Parameter | Value | Assay Condition | Reference |
| IC50 (PRMT1) | 12.8 µM | in vitro enzyme assay |
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| KM12 | Colorectal Cancer | Proliferation, Migration, Invasion | 40 µM | Inhibition | |
| HCT8 | Colorectal Cancer | Proliferation, Migration, Invasion | 40 µM | Inhibition | |
| A549 | Lung Cancer | Radiosensitization | Not Specified | Elimination of radiation resistance | |
| H1299 | Lung Cancer | Radiosensitization | Not Specified | Elimination of radiation resistance |
Signaling Pathways Affected by this compound
This compound, through its inhibition of PRMT1, modulates several critical signaling pathways implicated in cancer progression. The following diagrams illustrate these pathways.
PRMT1-Mediated Radioresistance in Lung Cancer
The Discovery and Preclinical Development of C-7280948: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-7280948 is a selective small-molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme implicated in a variety of cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction. Dysregulation of PRMT1 activity has been linked to the progression of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical guide on the preclinical discovery and development of this compound, summarizing its mechanism of action, available preclinical data, and the experimental methodologies used to characterize its activity.
Introduction to PRMT1 and Its Role in Oncology
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the transfer of methyl groups from S-adenosylmethionine to arginine residues on histone and non-histone proteins.[1] This post-translational modification, known as arginine methylation, plays a crucial role in regulating gene expression, protein function, and cellular signaling pathways.[1] PRMT1 is the predominant PRMT in mammalian cells and is responsible for the majority of asymmetric dimethylarginine (ADMA) formation.[1]
Emerging evidence has highlighted the role of PRMT1 in various aspects of cancer biology. Upregulation of PRMT1 has been observed in several tumor types, where it can promote cell proliferation, migration, and invasion.[1] Its substrates include proteins involved in key oncogenic pathways, such as the Wnt/β-catenin signaling cascade.[1] Furthermore, PRMT1 has been implicated in the DNA damage response, and its inhibition can sensitize cancer cells to radiotherapy.
Discovery and Mechanism of Action of this compound
While the specific details of the initial discovery and synthesis of this compound are not extensively documented in publicly available literature, it has been identified as a potent and selective inhibitor of PRMT1.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PRMT1. It is reported to have an in vitro IC50 of 12.8 μM. Molecular docking studies suggest that this compound binds to the substrate-binding pocket of PRMT1. Specifically, it is predicted to form hydrogen bonds with residues Glu162 and Met164, and a pi-pi stacking interaction with His311 of PRMT1. By occupying this pocket, this compound prevents the binding of protein substrates, thereby inhibiting their methylation.
Signaling Pathways Modulated by this compound
Preclinical studies have demonstrated that this compound modulates key signaling pathways involved in cancer progression and treatment resistance:
-
Wnt/β-catenin Pathway: In colorectal cancer cells, this compound has been shown to downregulate the Wnt/β-catenin signaling pathway.[1] This is significant as this pathway is frequently hyperactivated in colorectal and other cancers.
-
Non-Homologous End Joining (NHEJ) DNA Repair: this compound has been shown to impact the NHEJ pathway, a critical mechanism for repairing DNA double-strand breaks. In lung cancer cells, inhibition of PRMT1 by this compound decreased the protein levels of LIG4, a key component of the NHEJ pathway. This suggests a role for this compound in overcoming radioresistance.
Below is a diagram illustrating the proposed mechanism of action of this compound in the context of PRMT1-mediated signaling.
Caption: Mechanism of PRMT1 inhibition by this compound.
Preclinical Data for this compound
The following tables summarize the available quantitative data from preclinical studies of this compound.
In Vitro Activity
| Parameter | Value | Cell Lines | Assay | Reference |
| IC50 | 12.8 µM | - | In vitro enzyme assay | [2] |
Cellular Effects
| Effect | Cell Lines | Treatment Conditions | Outcome | Reference |
| Inhibition of Proliferation | Colorectal cancer cells | Not specified | Suppression of cell proliferation | [1] |
| Inhibition of Migration | Colorectal cancer cells | Not specified | Suppression of cell migration | [1] |
| Inhibition of Invasion | Colorectal cancer cells | Not specified | Suppression of cell invasion | [1] |
| Decreased LIG4 Protein Levels | A549, H1299 (Lung cancer) | Not specified | Reduction in LIG4 protein | [3] |
| Reduced NONO aDMA Levels | KM12, HCT8 (Colorectal cancer) | 40 µM for 48h | Decreased asymmetric dimethylarginine levels of NONO protein | [4] |
In Vivo Efficacy
| Animal Model | Treatment | Outcome | Reference |
| Nude mice with A549 cell xenografts | This compound + 6 Gy Irradiation | Not specified | Not specified |
| Nude mice with A549-PKP2 cell xenografts | This compound | Not specified | Not specified |
Note: Specific quantitative data on tumor weight reduction from the cited sources were not available in the search snippets.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies involving this compound are not publicly available. However, based on the methodologies cited, the following are general descriptions of the likely procedures used.
Cell Viability Assay (CCK8 Assay)
-
Cell Seeding: Cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 hours). In radioresistance studies, cells would be exposed to a defined dose of ionizing radiation (e.g., 4 Gy).
-
CCK8 Reagent Addition: Following treatment, the cell culture medium is replaced with fresh medium containing Cell Counting Kit-8 (CCK8) reagent.
-
Incubation: Plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting
-
Cell Lysis: Treated and control cells are harvested and lysed in a suitable buffer to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., LIG4, β-catenin, or a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: A specified number of cancer cells (e.g., A549) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound (or vehicle control) is administered via a specified route (e.g., intraperitoneal injection or oral gavage) at a defined dose and schedule. For radiotherapy studies, tumors are locally irradiated.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
The following diagram illustrates a general workflow for the preclinical evaluation of a PRMT1 inhibitor like this compound.
Caption: General workflow for preclinical evaluation of a PRMT1 inhibitor.
Conclusion and Future Directions
This compound is a promising preclinical PRMT1 inhibitor with demonstrated activity against cancer cells in vitro. Its ability to modulate key oncogenic signaling pathways and potentially overcome radioresistance warrants further investigation. The publicly available data, while limited, provides a strong rationale for its continued development.
Future studies should focus on:
-
Lead Optimization: Improving the potency and pharmacokinetic properties of this compound.
-
Comprehensive Preclinical Profiling: Detailed in vivo efficacy studies in a broader range of cancer models, along with formal pharmacokinetic and toxicology studies.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to PRMT1 inhibition.
The development of selective PRMT1 inhibitors like this compound represents a promising therapeutic strategy in oncology. Further research will be crucial to fully elucidate its clinical potential.
References
- 1. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C-7280948 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-7280948 is a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1][2][3][4] PRMT1 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including signal transduction, gene transcription, and DNA repair.[3] In the context of colorectal cancer (CRC), PRMT1 has been shown to enhance the oncogenic arginine methylation of the non-POU domain-containing octamer-binding protein (NONO), promoting tumor cell proliferation, migration, and invasion.[5][6][7][8] this compound exerts its anti-cancer effects by inhibiting PRMT1, thereby reducing NONO arginine methylation and suppressing downstream oncogenic pathways.[5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines.
Mechanism of Action
This compound acts as a small molecule inhibitor of PRMT1. By binding to PRMT1, it prevents the enzyme from methylating its substrates, including NONO. The asymmetric dimethylation of NONO at arginine residue 251 (R251) by PRMT1 is a critical step in promoting the malignant phenotype in colorectal cancer.[7] Inhibition of this process by this compound leads to a reduction in cell proliferation, migration, and invasion.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on colorectal cancer cell lines as reported in key studies.
Table 1: Effect of this compound on Colorectal Cancer Cell Proliferation
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | Proliferation Inhibition (%) |
| KM12 | This compound | 40 | 48 | Significant |
| HCT8 | This compound | 40 | 48 | Significant |
Data extracted from Gao et al., Journal of Hematology & Oncology, 2021.
Table 2: Effect of this compound on Colorectal Cancer Cell Migration and Invasion
| Cell Line | Assay | Treatment | Concentration (µM) | Duration (hours) | Effect |
| KM12 | Wound Healing | This compound | 40 | 48 | Inhibition of cell migration |
| HCT8 | Wound Healing | This compound | 40 | 48 | Inhibition of cell migration |
| KM12 | Transwell Invasion | This compound | 40 | 48 | Inhibition of cell invasion |
| HCT8 | Transwell Invasion | This compound | 40 | 48 | Inhibition of cell invasion |
Data extracted from Gao et al., Journal of Hematology & Oncology, 2021.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[2][3][4]
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 276.35 g/mol ), dissolve 2.76 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
Cell Culture and Treatment
The following protocol is based on studies using the colorectal cancer cell lines KM12 and HCT8.[5]
-
Reagents and Materials:
-
KM12 or HCT8 colorectal cancer cell lines
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (10 mM)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
-
Procedure:
-
Culture KM12 or HCT8 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the desired final concentration of this compound by diluting the stock solution in fresh culture medium. A final concentration of 40 µM was shown to be effective.[5]
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).[5]
-
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability and proliferation.
-
Reagents and Materials:
-
Cells treated with this compound or vehicle control in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.
-
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of this compound on cell migration.[10]
-
Reagents and Materials:
-
Cells cultured to a confluent monolayer in 6-well plates
-
Sterile 200 µL pipette tip or a scratcher
-
Phosphate-buffered saline (PBS)
-
Culture medium with and without this compound
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.[11]
-
Gently wash the wells twice with PBS to remove detached cells.[11]
-
Replace the PBS with fresh culture medium containing either this compound (40 µM) or vehicle control.
-
Capture images of the wound at 0 hours (immediately after scratching).
-
Incubate the plates at 37°C.
-
Capture images of the same wound area at subsequent time points (e.g., 12, 24, and 48 hours).
-
Measure the width of the wound at different points for each image and calculate the rate of wound closure.
-
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to invade through an extracellular matrix.[12][13]
-
Reagents and Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Matrigel or another basement membrane extract
-
Serum-free culture medium
-
Culture medium with 10% FBS (chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
-
-
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the cells (e.g., 4 x 10^4 KM12 or 8 x 10^4 HCT8 cells) in the upper chamber of the transwell inserts in serum-free medium containing either this compound (40 µM) or vehicle control.[14]
-
Add culture medium containing 10% FBS to the lower chamber as a chemoattractant.[14]
-
Incubate the plates for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PRMT1-mediated NONO methylation.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for assessing this compound's anti-cancer effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Wound healing assay | Abcam [abcam.com]
- 11. Scratch Wound Healing Assay [bio-protocol.org]
- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for C-7280948 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-7280948 is a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[1] Dysregulation of PRMT1 activity is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic development. These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate its biological effects and therapeutic potential.
Mechanism of Action
This compound acts as a competitive inhibitor of PRMT1, binding to the enzyme's active site and preventing the methylation of its substrates.[2] It has a reported half-maximal inhibitory concentration (IC50) of approximately 12.75 to 12.8 µM for human PRMT1 in biochemical assays.[1] By inhibiting PRMT1, this compound can modulate various cellular processes, including gene transcription, signal transduction, and DNA damage repair.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the effective concentrations of this compound observed in various in vitro studies.
| Cell Line | Cancer Type | Assay | Concentration | Treatment Duration | Observed Effect | Reference |
| KM12 | Colorectal Cancer | Western Blot | 40 µM | 48 hours | Reduced asymmetric dimethylation of NONO protein | [3] |
| HCT8 | Colorectal Cancer | Western Blot | 40 µM | 48 hours | Reduced asymmetric dimethylation of NONO protein | [3] |
| KM12 | Colorectal Cancer | Cell Proliferation Assay | 40 µM | 2 and 4 days | Inhibition of cell proliferation | [3] |
| HCT8 | Colorectal Cancer | Cell Proliferation Assay | 40 µM | 2 and 4 days | Inhibition of cell proliferation | [3] |
| A549 | Lung Cancer | Western Blot | Not Specified | Not Specified | Decreased protein level of LIG4 | [4] |
| H1299 | Lung Cancer | Western Blot | Not Specified | Not Specified | Decreased protein level of LIG4 | [4] |
| A549 | Lung Cancer | Cell Viability (CCK8) | Not Specified | Not Specified | Assessed cell viability post-irradiation | [4] |
| A549-PKP2 | Lung Cancer | Clonogenic Survival | Not Specified | Not Specified | Assessed clonogenic survival | [4] |
Mandatory Visualizations
Caption: PRMT1 signaling pathways affected by this compound.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
1. Cell Viability Assay (CCK8/MTT)
This protocol is adapted from methodologies used to assess the impact of PRMT1 inhibition on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CCK8 or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.1 µM to 100 µM is recommended to determine the IC50. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
For CCK8: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis
This protocol is designed to assess the effect of this compound on the expression and methylation of target proteins.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT1, anti-ADMA, anti-LIG4, anti-β-catenin, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 40 µM) or DMSO for the specified time (e.g., 48 hours).[3]
-
Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
3. Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
DMSO
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO.
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium can be carefully replaced every 3-4 days if necessary.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group relative to the vehicle control.
-
References
Dissolving C-7280948 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and best practices for the dissolution of C-7280948, a selective protein arginine methyltransferase 1 (PRMT1) inhibitor, in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in downstream applications.
Compound Information
-
Compound Name: this compound
-
CAS Number: 587850-67-7[1]
-
Molecular Formula: C₁₄H₁₆N₂O₂S[1]
-
Molecular Weight: 276.36 g/mol [2]
-
Mechanism of Action: this compound is an inhibitor of PRMT1, an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[1][3][4] This inhibition has been shown to play a role in hormone-dependent cancers and mixed lineage leukemia.[1][5] The reported IC₅₀ value for this compound against hPRMT1 is approximately 12.75 µM.[2][3][5]
Solubility Data
This compound exhibits good solubility in DMSO. However, the reported solubility can vary between suppliers. It is imperative to use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.[3][4]
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |
| DMSO | ≥ 38 mg/mL | ≥ 137.51 mM | MedchemExpress[3] |
| DMSO | 20 mg/mL | ~72.37 mM | Cayman Chemical[1] |
| DMSO | 55 mg/mL | 199.02 mM | Selleck Chemicals[4] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 276.36 g/mol * (1000 mg / 1 g) = 2.7636 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out approximately 2.76 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[6] Gentle warming (to no more than 37°C) can also aid dissolution, but be cautious of potential compound degradation.
-
-
Visually inspect for complete dissolution:
-
Ensure the solution is clear and free of any visible particulates.
-
-
Storage:
Caption: Experimental workflow for preparing a this compound stock solution.
Preparation of Working Solutions
It is critical to avoid precipitation of the compound when diluting the DMSO stock solution into aqueous buffers or cell culture media. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, to prevent solvent-induced cellular effects.[8]
Procedure:
-
Perform serial dilutions in DMSO:
-
It is best practice to perform initial serial dilutions of the high-concentration stock solution in pure DMSO to create intermediate stocks. This minimizes the risk of precipitation.
-
-
Dilute into aqueous buffer/media:
-
Add a small volume of the appropriate DMSO stock (or intermediate stock) to your final aqueous solution (e.g., cell culture medium or assay buffer).
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of media). This results in a final DMSO concentration of 0.1%.
-
-
Mix thoroughly:
-
Gently mix the final working solution immediately after adding the DMSO stock to ensure homogeneity.
-
-
Vehicle Control:
-
Always include a vehicle control in your experiments that contains the same final concentration of DMSO as your treated samples.[8]
-
Signaling Pathway Inhibition
This compound acts by inhibiting PRMT1, which plays a key role in epigenetic regulation through histone methylation. PRMT1 methylates arginine residues on histones, leading to transcriptional activation.[1] By inhibiting PRMT1, this compound can modulate gene expression, which is particularly relevant in the context of hormone-dependent cancers where PRMT1 is linked to the activation of estrogen and androgen receptors.[3][5]
Caption: this compound inhibits PRMT1-mediated histone methylation.
Troubleshooting
-
Precipitation upon dilution in aqueous buffer: This is a common issue with hydrophobic compounds.[7] To resolve this, you can try further diluting the stock solution in DMSO before adding it to the aqueous medium or lowering the final concentration of the compound in your assay.[7]
-
Compound instability: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3][7] Use fresh, anhydrous DMSO to prevent degradation due to moisture.[4]
-
Vehicle control shows a biological effect: The final concentration of DMSO might be too high.[8] Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[8] Always run a parallel experiment with a vehicle control at the same final DMSO concentration.[8]
By following these guidelines, researchers can confidently prepare and utilize this compound solutions for their experiments, ensuring reproducible and reliable results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. C 7280948, PRMT1 inhibitor (ab144829) | Abcam [abcam.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for C-7280948 in HCT116 Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-7280948 is a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a crucial role in various cellular processes, including gene transcription, signal transduction, and DNA repair.[1][2][3] PRMT1 catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1] Dysregulation of PRMT1 activity has been implicated in the progression of several cancers, including colorectal cancer (CRC), making it a promising therapeutic target.
In CRC, PRMT1 has been shown to methylate the non-POU domain-containing octamer-binding protein (NONO), promoting tumor cell proliferation and metastasis. Inhibition of PRMT1 is therefore a potential strategy to counteract the oncogenic effects mediated by NONO.[4] These application notes provide detailed protocols for evaluating the efficacy of this compound in the HCT116 human colorectal carcinoma cell line.
Mechanism of Action
This compound acts as a sulfone inhibitor of PRMT1, with a reported half-maximal inhibitory concentration (IC50) of 12.75 µM for the methylation of an oligopeptide substrate derived from human histone H4.[3] By inhibiting PRMT1, this compound is expected to reduce the asymmetric dimethylation of its substrates, such as NONO, thereby impeding downstream oncogenic signaling pathways. This can lead to the suppression of cancer cell proliferation, migration, and invasion.[4]
Quantitative Data Summary
The following tables present hypothetical data to illustrate how experimental results for this compound in HCT116 cells could be structured. Specific experimental data for this compound in HCT116 cells is not extensively available in the public domain and should be generated using the protocols provided below.
Table 1: Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (48h) | IC50 (µM) |
| 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{*}{[Calculated Value]} |
| 1 | 92 ± 5.1 | |
| 5 | 75 ± 3.8 | |
| 10 | 58 ± 4.2 | |
| 25 | 35 ± 3.1 | |
| 50 | 18 ± 2.5 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment (48h) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound (IC50) | 15.4 ± 1.8 | 8.2 ± 1.1 | 23.6 ± 2.9 |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.2 ± 2.2 | 30.1 ± 1.9 | 24.7 ± 1.5 |
| This compound (IC50) | 60.8 ± 3.1 | 22.5 ± 2.0 | 16.7 ± 1.8 |
Experimental Protocols
Cell Culture
The HCT116 human colorectal carcinoma cell line should be maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on HCT116 cells.
Materials:
-
HCT116 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[5][6]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., the predetermined IC50) and a vehicle control for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat HCT116 cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in 400 µL of PBS and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[8]
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).[8]
-
Centrifuge the fixed cells and wash twice with PBS.[8]
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 15-30 minutes at 37°C to degrade RNA.[8][9]
-
Add 400 µL of PI staining solution and incubate for 10 minutes at room temperature in the dark.[8]
-
Analyze the samples by flow cytometry, recording at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
This protocol is for analyzing the expression levels of specific proteins (e.g., PRMT1, aDMA-NONO, Cyclin D1, cleaved PARP) following treatment with this compound.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[10]
-
Determine the protein concentration of the lysates using a BCA assay.[11]
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.[11]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.[11]
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of HCT116 cells.
Materials:
-
HCT116 cells
-
6-well or 12-well plates
-
This compound
-
1 mL or 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed HCT116 cells in a plate to create a confluent monolayer.[12]
-
Gently create a "scratch" or wound in the monolayer using a sterile pipette tip.[13]
-
Wash the wells with medium to remove detached cells.[13]
-
Add fresh medium containing this compound at various concentrations or a vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).[14]
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure over time to quantify cell migration.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of HCT116 cells to invade through a basement membrane matrix.
Materials:
-
HCT116 cells
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix
-
Serum-free medium and medium with FBS (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[15]
-
Harvest HCT116 cells and resuspend them in serum-free medium containing this compound or a vehicle control.
-
Seed the cells (e.g., 2.5-5 x 10^4 cells) into the upper chamber of the inserts.[15]
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.[15]
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[15]
-
Fix the invading cells on the lower surface of the membrane with methanol.[15]
-
Stain the cells with crystal violet.[15]
-
Wash the inserts and allow them to air dry.
-
Capture images of the stained cells and count the number of invading cells per field of view.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. MTT assay [bio-protocol.org]
- 6. Induction of apoptosis in HCT-116 colon cancer cells by polysaccharide of Larimichthys crocea swim bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.11 Western blot assay [bio-protocol.org]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Scratch Wound Healing Assay [bio-protocol.org]
- 14. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. snapcyte.com [snapcyte.com]
Application Notes and Protocols for C-7280948 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of C-7280948, a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), in a xenograft mouse model. This document includes detailed methodologies for establishing xenograft models, administration of this compound, and subsequent analysis of tumor growth and relevant biomarkers.
Introduction
This compound is a small molecule inhibitor targeting PRMT1, an enzyme that plays a crucial role in various cellular processes, including gene transcription, signal transduction, and DNA damage repair, through the methylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT1 activity has been implicated in the progression of several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This compound has been shown to inhibit PRMT1, leading to decreased cell proliferation, migration, and invasion in cancer cell lines. This protocol outlines an in vivo xenograft study to assess the anti-tumor activity of this compound.
Data Presentation
Table 1: In Vivo Efficacy of PRMT1 Inhibitors in Xenograft Models
The following table summarizes representative data from preclinical studies of PRMT1 inhibitors in different cancer models. This data is intended to provide an expected range of efficacy. Actual results with this compound may vary.
| Compound | Cancer Type | Cell Line | Mouse Strain | Administration Route | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MS023 | Colorectal Cancer | HT-29 | Nude Mice | Intraperitoneal | 15 mg/kg, twice weekly | Significant | [1][2] |
| MS023 | Colorectal Cancer | HT-29 | Nude Mice | Intraperitoneal | 30 mg/kg, twice weekly | Significant | [1][2] |
| GSK3368715 | Pancreatic Cancer | BxPC-3 | N/A | Oral | 150 mg/kg, daily | 78% | [3][4] |
| GSK3368715 | Pancreatic Cancer | BxPC-3 | N/A | Oral | 300 mg/kg, daily | 97% | [3][4] |
| AMI-1 | Colorectal Cancer | SW480 | BALB/c Nude | Intratumoral | N/A | ~75% reduction in tumor weight | [5] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound inhibits PRMT1, which is responsible for the asymmetric dimethylation of arginine residues on various protein substrates. This inhibition disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival. Two key pathways affected are the PKP2/β-catenin/LIG4 and the NONO signaling pathways.
References
- 1. PRMT1 inhibition induces differentiation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting protein arginine methyltransferase 5 inhibits colorectal cancer growth by decreasing arginine methylation of eIF4E and FGFR3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following C-7280948 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of C-7280948, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). The provided protocols and data will enable researchers to effectively assess the downstream consequences of PRMT1 inhibition on cellular signaling pathways.
Introduction
This compound is a potent and selective small molecule inhibitor of PRMT1, an enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating various cellular processes, including signal transduction, gene transcription, and DNA repair.[3] Dysregulation of PRMT1 activity has been implicated in several diseases, particularly cancer, making it an attractive target for therapeutic intervention. Western blotting is an essential technique to elucidate the mechanism of action of this compound by monitoring changes in protein methylation and the expression levels of downstream effector proteins.
Data Presentation: Effects of this compound on Protein Expression and Methylation
The following table summarizes quantitative data from studies investigating the impact of this compound treatment on target proteins. This data can serve as a reference for expected outcomes in similar experimental setups.
| Cell Line | Treatment | Target Protein | Effect Observed | Reference |
| KM12 (colorectal cancer) | 40 µM this compound for 48h | Asymmetrically dimethylated NONO (aDMA-NONO) | Decreased levels | [4] |
| HCT8 (colorectal cancer) | 40 µM this compound for 48h | Asymmetrically dimethylated NONO (aDMA-NONO) | Decreased levels | [4] |
| A549 (lung cancer) | Not specified | LIG4 | Decreased protein levels | [5] |
| H1299 (lung cancer) | Not specified | LIG4 | Decreased protein levels | [5] |
Signaling Pathways Modulated by this compound
This compound, through the inhibition of PRMT1, has been shown to impact several key signaling pathways. Understanding these pathways is critical for interpreting Western blot results.
One of the key pathways affected involves the methylation of NONO (non-POU domain-containing octamer-binding protein), a protein implicated in colorectal cancer progression. PRMT1-mediated methylation of NONO is inhibited by this compound.
Additionally, this compound has been shown to affect the Wnt/β-catenin pathway by influencing the interaction between PKP2 (plakophilin 2) and β-catenin, which in turn regulates the expression of LIG4, a crucial DNA ligase involved in DNA repair.
Experimental Protocols
Western Blot Workflow for this compound Treatment Analysis
The following diagram outlines the general workflow for performing a Western blot analysis to assess the effects of this compound.
Detailed Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to measure changes in protein methylation and expression following this compound treatment.
1. Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., KM12, HCT8, A549, H1299) and complete growth medium.
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit or similar.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Transfer Buffer: Tris base, glycine, methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Antibody specific for the protein of interest (e.g., anti-NONO, anti-LIG4).
-
Antibody specific for the asymmetrically dimethylated form of the protein of interest (if available) or a pan-aDMA antibody.
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH, anti-α-tubulin).
-
-
Secondary Antibody: HRP-conjugated secondary antibody corresponding to the host species of the primary antibody.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
2. Cell Culture and Treatment
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 10-40 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 48 hours).
3. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
4. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis using appropriate software to quantify the band intensities. Normalize the intensity of the target protein band to the corresponding loading control band. For analyzing changes in methylation, normalize the intensity of the methylated protein band to the total protein band.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are the Commonly Used Methods for Protein Methylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 4. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for C-7280948 in Cancer Radioresistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radioresistance remains a significant hurdle in the effective treatment of many cancers. A key mechanism contributing to this resistance is the efficient repair of radiation-induced DNA damage in tumor cells. The protein arginine methyltransferase 1 (PRMT1) has emerged as a critical player in this process. C-7280948, a selective inhibitor of PRMT1, presents a promising tool for studying and potentially overcoming radioresistance. These application notes provide a comprehensive overview of the use of this compound in this research area, including its mechanism of action, relevant signaling pathways, and detailed protocols for key experiments.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of PRMT1, with an IC50 of 12.75 μM. In the context of radioresistance, particularly in lung cancer, this compound functions by disrupting a signaling pathway that enhances non-homologous end joining (NHEJ), a major pathway for repairing DNA double-strand breaks induced by ionizing radiation.
The proposed mechanism involves the following key steps:
-
PRMT1-mediated Methylation: PRMT1 methylates Plakophilin 2 (PKP2), a protein that has been identified as a driver of radioresistance.
-
PKP2-β-catenin Interaction: This methylation of PKP2 enhances its interaction with β-catenin, leading to the stabilization of β-catenin.
-
LIG4 Upregulation: Stabilized β-catenin promotes the expression of DNA Ligase IV (LIG4), a crucial enzyme in the NHEJ pathway.
-
Enhanced DNA Repair: Increased levels of LIG4 lead to more efficient NHEJ-mediated repair of DNA double-strand breaks, thereby conferring radioresistance to cancer cells.
By inhibiting PRMT1, this compound prevents the initial methylation of PKP2, thereby disrupting this entire cascade, reducing LIG4 levels, impairing DNA repair, and ultimately sensitizing cancer cells to radiation.
Signaling Pathway Diagram
Caption: this compound inhibits PRMT1, disrupting the PKP2/β-catenin/LIG4 axis and impairing NHEJ DNA repair, leading to radiosensitization.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in overcoming radioresistance.
Table 1: In Vitro Cell Viability (CCK8 Assay)
| Cell Line | Treatment | Radiation Dose | % Cell Viability (Mean ± SD) |
| A549 | DMSO (Vehicle) | 4 Gy | ~85% |
| A549 | This compound | 4 Gy | ~50% |
| H1299 | DMSO (Vehicle) | 4 Gy | ~90% |
| H1299 | This compound | 4 Gy | ~60% |
Table 2: Clonogenic Survival Assay
| Cell Line | Treatment | Radiation Dose | Surviving Fraction |
| A549-PKP2 | DMSO (Vehicle) | 2 Gy | ~0.6 |
| A549-PKP2 | This compound | 2 Gy | ~0.3 |
| A549-PKP2 | DMSO (Vehicle) | 4 Gy | ~0.25 |
| A549-PKP2 | This compound | 4 Gy | ~0.1 |
| A549-PKP2 | DMSO (Vehicle) | 6 Gy | ~0.05 |
| A549-PKP2 | This compound | 6 Gy | <0.01 |
Table 3: In Vivo Tumor Growth (Xenograft Model)
| Cell Line | Treatment | Radiation Dose | Tumor Weight (mg, Mean ± SD) |
| A549 | Vehicle + IR | 6 Gy | ~1200 |
| A549 | This compound + IR | 6 Gy | ~400 |
| A549-PKP2 | Vehicle | - | ~1500 |
| A549-PKP2 | This compound | - | ~750 |
Experimental Workflow Diagram
Caption: A general workflow for investigating the effects of this compound on cancer cell radioresistance, encompassing both in vitro and in vivo experiments.
Detailed Experimental Protocols
Cell Viability Assessment (CCK-8 Assay)
This protocol is for assessing the effect of this compound in combination with radiation on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
X-ray irradiator
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare a working solution of this compound in complete medium. A concentration of 40 µM has been shown to be effective in colorectal cancer cells.[1] A dose-response curve is recommended to determine the optimal concentration for your cell line. Add the this compound solution or vehicle (DMSO) to the respective wells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24-48 hours).
-
Irradiation: Irradiate the plates with the desired dose of ionizing radiation (e.g., 4 Gy).
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for an additional period (e.g., 48-72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound and radiation, a measure of long-term cell survival.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates or 100 mm dishes
-
This compound
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
-
X-ray irradiator
Procedure:
-
Cell Plating: Plate a known number of cells into 6-well plates. The number of cells to be plated will depend on the expected survival fraction for each treatment condition (typically ranging from 200 to 10,000 cells per well).
-
Drug Treatment: After allowing the cells to attach overnight, treat them with this compound or vehicle.
-
Irradiation: After a 24-hour drug incubation, irradiate the cells with graded doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation for Colony Formation: Wash the cells with fresh medium and incubate for 10-14 days to allow for colony formation.
-
Colony Fixation and Staining:
-
Aspirate the medium and wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
DNA Damage Assessment (γH2AX Immunofluorescence)
This protocol is for visualizing and quantifying DNA double-strand breaks (DSBs) through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cancer cell lines
-
Coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in 24-well plates. Treat with this compound and/or radiation as described in the previous protocols.
-
Fixation: At the desired time point post-irradiation (e.g., 1, 4, 24 hours), wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a DAPI-containing mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus.
In Vivo Xenograft Studies
This protocol provides a general framework for assessing the in vivo efficacy of this compound in combination with radiation. Note: The optimal in vivo dosage and treatment schedule for this compound in radioresistance studies should be determined through preliminary dose-finding experiments.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines for injection
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal irradiator
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Administration:
-
This compound: Administer this compound via the appropriate route (e.g., intraperitoneal, oral gavage) at the predetermined dose and schedule.
-
Radiation: For the radiation groups, deliver a localized dose of radiation to the tumors using an animal irradiator.
-
-
Continued Monitoring: Continue to monitor tumor growth and animal well-being (body weight, general health) throughout the experiment.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for β-catenin, γH2AX, and LIG4).
Conclusion
This compound is a valuable research tool for investigating the role of PRMT1 in cancer radioresistance. The provided application notes and protocols offer a comprehensive guide for researchers to design and execute experiments aimed at understanding and overcoming this critical challenge in cancer therapy. The ability of this compound to sensitize cancer cells to radiation in preclinical models highlights its potential for further development as a component of combination cancer therapies.
References
Troubleshooting & Optimization
C-7280948 Technical Support Center: Navigating Solubility and Stability Challenges
Welcome to the technical support center for C-7280948, a selective and potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound, along with troubleshooting tips and answers to frequently asked questions.
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following tables summarize the known solubility of this compound in various solvents and formulations.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Concentration (mM) |
| DMSO | ≥ 38 mg/mL | 137.51 |
| DMSO | 55 mg/mL | 199.02 |
| DMSO | 20 mg/mL | 72.37 |
| DMF | 25 mg/mL | 90.46 |
| Ethanol | 1 mg/mL | 3.62 |
Note: Solubility can be affected by factors such as temperature, purity, and water content of the solvent. It is recommended to use fresh, anhydrous solvents.
Table 2: Formulations for In Vitro and In Vivo Studies
| Formulation Components | Solubility | Concentration (mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 9.05 |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 9.05 |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.81 |
Stability Information
The stability of this compound is crucial for the integrity of your experiments. Here's what is known about its stability and storage.
Stock Solutions:
-
Storage Temperature: Stock solutions of this compound in DMSO can be stored at -20°C for up to 1 year or at -80°C for up to 2 years.
-
Freeze-Thaw Cycles: To prevent degradation, it is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Aqueous Solutions and Cell Culture Media:
-
There is limited published data on the stability of this compound in aqueous solutions and cell culture media at physiological temperatures (e.g., 37°C).
-
As a sulfonamide-containing compound, this compound is expected to be relatively stable at neutral and alkaline pH. However, hydrolysis may occur under acidic conditions.[1]
-
Recommendation: It is best practice to prepare fresh working solutions in aqueous buffers or cell culture media immediately before each experiment.
Troubleshooting Guides and FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Frequently Asked Questions (FAQs)
-
Q1: My this compound is not dissolving properly in DMSO. What should I do?
-
Q2: I observe precipitation after diluting my DMSO stock of this compound into aqueous buffer or cell culture medium. How can I prevent this?
-
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To mitigate this:
-
Lower the final concentration of this compound in your working solution.
-
Increase the percentage of DMSO in the final working solution, but be mindful of solvent toxicity to your cells (typically <0.5%).
-
Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies.[1]
-
Prepare the working solution immediately before use and ensure thorough mixing.
-
-
-
Q3: How stable is this compound in my cell culture experiment over 24-48 hours?
-
Q4: Can I store this compound solution in PBS or cell culture media?
-
A4: It is not recommended to store this compound in aqueous solutions for extended periods. Prepare these solutions fresh for each experiment to ensure compound integrity and concentration accuracy.
-
Troubleshooting Common Experimental Issues
-
Issue: Inconsistent or weaker than expected biological activity.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Visually inspect your working solution for any precipitate. If observed, refer to the solubility troubleshooting tips in Q2. Consider centrifuging your working solution before adding it to the cells to remove any undissolved particles.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Always use freshly prepared working solutions. Avoid storing the compound in aqueous media. Ensure your DMSO stock solution has been stored correctly and is within its recommended shelf life.
-
-
Possible Cause 3: Incorrect Concentration.
-
Solution: Double-check your calculations for preparing the stock and working solutions. Ensure your pipetting is accurate.
-
-
-
Issue: Increased cell death or off-target effects.
-
Possible Cause 1: High DMSO Concentration.
-
Solution: Ensure the final concentration of DMSO in your cell culture is at a non-toxic level (typically below 0.5%, but this should be determined for your specific cell line). Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity.
-
-
Possible Cause 2: Compound Precipitation and Toxicity.
-
Solution: Precipitated compound can cause physical stress and toxicity to cells. Follow the steps to prevent precipitation outlined above.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound is 276.35 g/mol ).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Serially dilute the DMSO stock solution in pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final DMSO concentration is non-toxic to your cells.
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Use the freshly prepared working solution immediately.
Signaling Pathways and Experimental Workflows
PRMT1 and the Wnt/β-catenin Signaling Pathway
This compound is an inhibitor of PRMT1. PRMT1 has been shown to play a role in the Wnt/β-catenin signaling pathway. Inhibition of PRMT1 can lead to a decrease in the methylation of key components of this pathway, affecting downstream gene transcription.
Experimental Workflow for Assessing this compound Solubility and Stability
References
Technical Support Center: Optimizing C-7280948 Dosage for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using C-7280948, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help optimize your experiments for maintaining cell viability while achieving desired inhibitory effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. Based on available data, a starting range of 1 µM to 50 µM is recommended. The enzymatic IC50 for PRMT1 is approximately 12.8 µM, and significant effects on cell proliferation in some cancer cell lines have been observed at 40 µM.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically ≤ 0.5%).
Q3: I am observing high cytotoxicity even at low concentrations. What could be the cause?
A3: High cytotoxicity at low concentrations could be due to several factors:
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to PRMT1 inhibition.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within a safe range for your specific cell line.
-
Compound Instability: While generally stable, improper storage or handling of the compound could lead to degradation products that are more toxic.
-
Off-Target Effects: Although this compound is a selective PRMT1 inhibitor, off-target effects can never be completely ruled out, especially at higher concentrations.
Q4: I am not observing any effect on my cells. What should I do?
A4: If you do not observe an effect, consider the following:
-
Concentration: The concentration of this compound may be too low to elicit a response in your cell line. Try increasing the concentration based on a dose-response curve.
-
Treatment Duration: The incubation time may be too short. Consider extending the treatment duration (e.g., 48 or 72 hours).
-
Cellular Context: The biological process you are studying may not be dependent on PRMT1 activity in your specific cell model.
-
Compound Activity: Verify the activity of your this compound stock.
Data Presentation: this compound and Other PRMT1 Inhibitors
The following tables summarize the available data on the effect of this compound and other selective PRMT1 inhibitors on enzyme activity and cell viability. This information can serve as a guide for designing your experiments.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Value | Cell Line/System | Treatment Duration | Reference |
| PRMT1 | Enzymatic Assay | IC50: ~12.8 µM | In vitro | N/A | [1][2] |
| Cell Viability | MTT Assay | IC50: >50 µg/mL (>180 µM) | A549 | 48 hours | [3] |
| Cell Proliferation | Proliferation Assay | Suppression observed | KM12, HCT8 | 48 hours |
Table 2: Comparative Data for Other Selective PRMT1 Inhibitors
| Inhibitor | Target | Assay Type | Effect | Concentration Range | Cell Line(s) | Treatment Duration |
| MS023 | Cell Growth | Growth Assay | No significant impact | Up to 1 µM | Most tested cell lines | 96 hours |
| MS023 | Cell Growth | Growth Assay | Decreased growth | 10 µM, 50 µM | Most tested cell lines | 96 hours |
| AMI-1 | Cell Viability | Viability Assay | Dose-dependent inhibition | 0.6 - 2.4 mM | Sarcoma cells | 48 - 96 hours |
Experimental Protocols
Cell Viability Assays (MTT and CCK-8)
These protocols provide a general framework for assessing cell viability after treatment with this compound. Optimization for specific cell lines and experimental conditions is recommended.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. CCK-8 (Cell Counting Kit-8) Assay
-
Principle: CCK-8 utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
-
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
PRMT1 Signaling Pathway and Inhibition by this compound
Caption: PRMT1 methylates substrate proteins, regulating key cellular processes. This compound inhibits this activity.
Experimental Workflow for Dosage Optimization
Caption: A general workflow for determining the optimal dosage of this compound for a specific cell line.
Troubleshooting Guide
Caption: A flowchart to help troubleshoot common issues encountered when using this compound in cell culture.
References
C-7280948 off-target effects in experiments
Welcome to the technical support center for C-7280948. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is characterized as a selective and potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1] Its mechanism of action involves the inhibition of PRMT1's methyltransferase activity, which plays a crucial role in various cellular processes, including transcriptional regulation, DNA repair, and signal transduction.[2][3] PRMT1 catalyzes the transfer of methyl groups from S-adenosylmethionine (AdoMet) to arginine residues on histone and non-histone protein substrates.[3]
Q2: What is the reported potency of this compound against its primary target?
In vitro assays have determined the IC50 value of this compound against human PRMT1 to be approximately 12.8 μM.[1][4][5] It is important to note that IC50 values can vary based on the specific assay conditions, substrates, and ATP concentrations used in the experiment.
Q3: Are there any known off-targets for this compound?
While this compound is described as a selective PRMT1 inhibitor, comprehensive public data detailing a wide-ranging off-target profile is limited. The inherent reactivity of small molecule inhibitors means that off-target interactions are possible, especially at higher concentrations.[6] The covalent modification of off-targets can lead to complicated analyses of signaling pathways and may increase the risk of cytotoxicity.[6] Therefore, it is essential for researchers to empirically determine the selectivity of this compound within their specific experimental model.
Q4: How can I identify potential off-target effects of this compound in my experiments?
Several robust methodologies can be employed to identify off-target effects:
-
Kinome Profiling: Screening this compound against a large panel of kinases is a common first step to identify unintended interactions within this enzyme family.[7][8]
-
Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) or drug-affinity purification followed by mass spectrometry (MS) can identify direct binding partners of this compound across the entire proteome.[9][10]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[11][12] It can be used to confirm on-target engagement and identify novel off-targets.[13][14]
-
Phenotypic Screening & Genetic Correlation: Comparing the cellular phenotype induced by this compound with the phenotype from a genetic knockdown (e.g., siRNA or CRISPR) of PRMT1 can reveal effects that are independent of the primary target.[15]
Troubleshooting Guide
This guide addresses common experimental issues that may indicate off-target effects.
| Problem | Possible Cause | Recommended Solution |
| High levels of cytotoxicity observed at concentrations effective for PRMT1 inhibition. | The inhibitor may have potent off-target effects on proteins essential for cell survival.[15] | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits PRMT1 without causing excessive toxicity. 2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm the mode of cell death.[15] 3. Perform a broad selectivity screen: Use kinome profiling or proteome-wide approaches to identify pro-survival off-targets. |
| Observed phenotype is inconsistent with known PRMT1 biology. | The inhibitor may be hitting an off-target that has an opposing biological function or is part of a negative feedback loop.[15] | 1. Validate with a different tool: Use a structurally unrelated PRMT1 inhibitor or a genetic knockdown approach (siRNA/CRISPR) to see if the phenotype is recapitulated.[15] 2. Phospho-proteomics analysis: Identify unexpected changes in global protein phosphorylation to uncover affected signaling pathways.[15] |
| Inconsistent results between different cell lines or primary cell batches. | Biological variability, such as different expression levels of on- and off-target proteins, can lead to varied responses.[15] | 1. Characterize your cells: Before each experiment, verify the expression level of your primary target, PRMT1, via Western blot.[15] 2. Use pooled primary cells: If using primary cells, pooling from multiple donors can help average out individual variations.[15] 3. Increase sample size (n): Ensure results are statistically robust and not specific to a single donor or batch.[15] |
| Compound appears less potent in cellular assays than in biochemical assays. | This could be due to poor cell permeability, high protein binding in serum, or efflux by cellular transporters.[15] | 1. Test in serum-free media: Compare results in the presence and absence of serum to assess the impact of protein binding.[15] 2. Use efflux pump inhibitors: Co-administer with known inhibitors of ABC transporters (e.g., verapamil) to see if cellular activity increases.[15] 3. Perform a CETSA assay: Directly confirm that the compound is engaging with PRMT1 inside the cell.[11] |
Quantitative Data
The following table summarizes the known inhibitory activity of this compound against its primary target. Researchers should generate their own data to build a comprehensive selectivity profile in their system of interest.
Table 1: this compound On-Target Potency
| Target | Assay Type | IC50 (µM) |
| PRMT1 | In vitro biochemical assay | 12.8[4] |
Experimental Protocols
Protocol 1: Proteome-wide Off-Target Identification using Chemical Proteomics
Objective: To identify the cellular targets and off-targets of this compound by identifying proteins that bind to an immobilized version of the compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that includes a linker and a reactive group or affinity tag (e.g., biotin) suitable for immobilization on beads.
-
Cell Culture and Lysis: Culture cells of interest (e.g., HCT116, HeLa) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Purification:
-
Incubate the cell lysate with the immobilized this compound probe.
-
As a negative control, incubate a separate lysate sample with beads that do not have the compound attached.
-
For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the immobilized probe.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.
-
Protein Identification by Mass Spectrometry:
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify proteins that are significantly enriched in the this compound-probe sample compared to the negative control and that show reduced binding in the competition experiment. These are high-confidence binding partners.
Protocol 2: Target Engagement and Off-Target Validation using Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target (PRMT1) and potential off-targets in intact cells.[11][12]
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with a range of this compound concentrations, including a vehicle control (e.g., DMSO), for a specified time.
-
Heating: Heat the cell suspensions at various temperatures (e.g., in a gradient from 40°C to 65°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells through freeze-thaw cycles.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (~20,000 x g) to pellet the aggregated, denatured proteins.[11]
-
Protein Quantification and Analysis:
-
Collect the supernatant, which contains the soluble, stabilized protein fraction.
-
Analyze the amount of the target protein (e.g., PRMT1) and suspected off-targets remaining in the soluble fraction at each temperature using Western blotting or other quantitative protein detection methods.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the protein.[14]
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Intended signaling pathway of PRMT1 inhibition by this compound.
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with C-7280948
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using C-7280948, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1][2] Its mechanism of action involves binding to the active site of PRMT1, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone protein substrates.[3] This inhibition of arginine methylation disrupts various cellular processes, including gene expression, signal transduction, and DNA repair, making it a valuable tool for studying the biological roles of PRMT1.[3][4][5][6]
Q2: What is the IC50 of this compound?
A2: The in vitro IC50 value of this compound for human PRMT1 is approximately 12.75 µM to 12.8 µM.[1][7][8]
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at -80°C for up to 2 years.[1][8] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[1][8] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO (up to 55 mg/mL), DMF (up to 25 mg/mL), and Ethanol (up to 1 mg/mL). It has limited solubility in a 1:1 solution of DMF:PBS (pH 7.2) (up to 0.5 mg/mL).[7] For cell-based assays, it is crucial to use fresh, high-quality DMSO as moisture can reduce its solubility.[8]
Troubleshooting Inconsistent Results
Encountering inconsistent results is a common challenge in experimental biology. This guide provides troubleshooting tips for common issues that may arise when using this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no inhibitory effect observed | Incorrect concentration: The concentration of this compound may be too low to effectively inhibit PRMT1 in your specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration for your experimental setup. Start with a range of concentrations around the reported IC50 (e.g., 1 µM to 50 µM). In some cell lines like KM12 and HCT8, concentrations up to 40 µM have been used for western blotting experiments.[9] |
| Poor solubility: The compound may not be fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution in a suitable solvent like DMSO. Gentle warming or sonication may aid dissolution. Prepare fresh dilutions from a concentrated stock for each experiment. | |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Adhere to the recommended storage conditions (-20°C or -80°C for long-term storage). Avoid multiple freeze-thaw cycles by preparing aliquots of the stock solution. | |
| High cell density: A high number of cells can metabolize or sequester the inhibitor, reducing its effective concentration. | Optimize cell seeding density to ensure that the inhibitor concentration is sufficient for the number of cells being treated. | |
| High background or off-target effects | Non-specific binding: At high concentrations, this compound, like other small molecule inhibitors, may exhibit off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and consider using a structurally related but inactive compound if available. |
| Cellular context: The observed effects may be due to the complex interplay of signaling pathways in your specific cell model. | Carefully characterize the cellular phenotype and consider using multiple cell lines to confirm your findings. | |
| Variability between experiments | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inconsistent inhibitor preparation: Errors in dilution or storage of this compound can lead to variability. | Prepare fresh dilutions for each experiment from a well-maintained stock solution. Use calibrated pipettes for accurate dilutions. | |
| Unexpected cellular phenotypes | Compensation by other PRMTs: Inhibition of PRMT1 may lead to a compensatory increase in the activity of other PRMTs, such as PRMT5.[4] | Consider investigating the expression and activity of other PRMT family members in your experimental system. |
| Downstream pathway complexity: PRMT1 has numerous substrates and is involved in multiple signaling pathways.[4][5][10] Inhibition of PRMT1 can have wide-ranging and sometimes unexpected effects. | Thoroughly research the known substrates and signaling pathways of PRMT1 in the context of your research area. |
Experimental Protocols
Cell Viability Assay (MTT/CCK8)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
For CCK8 assay: Add CCK8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein levels after treatment with this compound.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-ADMA, anti-LIG4, anti-β-catenin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunoprecipitation (IP)
This protocol can be used to assess the methylation status of a specific protein of interest.
-
Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody specific to the protein of interest and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody that recognizes asymmetric dimethylarginine (aDMA) to assess the methylation status of the target protein.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in different cancer cell lines as reported in the literature. This data can serve as a starting point for designing your experiments.
| Cell Line | Cancer Type | Assay | Concentration | Observed Effect | Reference |
| HCT8 | Colorectal Cancer | Western Blot (IP) | 40 µM | Reduced aDMA levels of NONO protein | [9] |
| KM12 | Colorectal Cancer | Western Blot (IP) | 40 µM | Reduced aDMA levels of NONO protein | [9] |
| A549 | Lung Cancer | Cell Viability (CCK8) | Not specified | Decreased cell viability | [11] |
| H1299 | Lung Cancer | Western Blot | Not specified | Decreased LIG4 protein levels | [11] |
Signaling Pathways and Experimental Workflows
PRMT1 Signaling and Inhibition by this compound
The following diagram illustrates the central role of PRMT1 in methylating histone and non-histone proteins and how this compound inhibits this process, impacting downstream signaling pathways such as the Wnt/β-catenin pathway.
Caption: this compound inhibits PRMT1-mediated protein methylation.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to investigate the effects of this compound on a specific cellular process.
Caption: A logical workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What are PRMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: C-7280948 Vehicle Control for In Vivo Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing C-7280948 in in vivo experiments. Below you will find frequently asked questions and troubleshooting guides to ensure the proper preparation and administration of vehicle controls for your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1] PRMT1 is an enzyme that plays a crucial role in various cellular processes by methylating arginine residues on histone and non-histone proteins. By inhibiting PRMT1, this compound can be used to study the downstream effects of this inhibition on cellular signaling pathways and has been investigated for its potential in overcoming radioresistance in cancer models.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: Based on available research, Dimethyl Sulfoxide (DMSO) has been successfully used as a vehicle for this compound in in vivo studies with nude mice. However, it is crucial to use the lowest possible concentration of DMSO due to its potential for toxicity and other biological effects. For poorly soluble compounds like this compound, alternative vehicle formulations may be considered to improve solubility and minimize adverse effects.
Q3: What are the solubility characteristics of this compound?
A3: this compound is sparingly soluble in aqueous solutions. It is readily soluble in Dimethyl Sulfoxide (DMSO). When preparing stock solutions, it is recommended to use fresh, high-purity DMSO to ensure optimal solubility.
Q4: What are the potential side effects of using DMSO as a vehicle in in vivo studies?
A4: While widely used, DMSO is not biologically inert and can cause a range of dose-dependent effects, including inflammation, neurotoxicity, and effects on renal and hepatic function.[2][3][4][5] It is also a potent permeation enhancer, which can affect the absorption of other substances.[6] Therefore, a vehicle-only control group is essential in your experimental design to differentiate the effects of this compound from those of the DMSO vehicle.
Q5: What alternative vehicle formulations can be considered for this compound?
A5: For compounds with poor water solubility, several alternative vehicle formulations can be explored. These often involve co-solvents to improve solubility. Common alternatives include:
-
Aqueous solutions with co-solvents: Saline or buffered solutions containing agents like Polyethylene Glycol (PEG 400) or polysorbate (e.g., Tween 80).[7][8]
-
Lipid/Oil-based vehicles: For highly lipophilic compounds, oils such as corn or sesame oil can be used, particularly for oral or intraperitoneal administration.[8]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic drugs to enhance their aqueous solubility.[8]
The choice of vehicle will depend on the specific experimental requirements, including the route of administration and the desired dosage of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound and its vehicle control.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution | The aqueous environment of the bloodstream or administration medium is causing the compound to fall out of solution. | 1. Increase Solubilizing Capacity: Consider using a co-solvent such as PEG 400 or Tween 80 in your vehicle formulation.[9] 2. Use a Precipitation Inhibitor: Certain polymers can help maintain the drug in a supersaturated state in vivo.[9] 3. Switch Formulation Type: A suspension or a lipid-based formulation may be more suitable as the drug is not initially in a dissolved state.[9] |
| Adverse reactions in animals (e.g., skin irritation, lethargy) | The vehicle, particularly at high concentrations of DMSO, may be causing toxicity.[2][4] | 1. Reduce Vehicle Concentration: Lower the percentage of DMSO in your formulation to the minimum required for solubility.[2] 2. Explore Alternative Vehicles: Test the solubility and tolerability of this compound in alternative formulations such as those containing PEG 400, Tween 80, or cyclodextrins.[7][8] 3. Refine Administration Protocol: Ensure slow and careful administration to minimize local irritation. |
| Inconsistent or unexpected experimental results | The vehicle itself may be exerting biological effects, confounding the results.[6] | 1. Thoroughly Evaluate Vehicle Effects: Always include a vehicle-only control group that receives the same volume and concentration of the vehicle as the treatment group. 2. Conduct a Dose-Response Study for the Vehicle: If vehicle effects are suspected, perform a study to determine a no-observed-adverse-effect level (NOAEL) for your vehicle formulation. |
| Difficulty in achieving the desired concentration of this compound | The solubility of this compound in the chosen vehicle is insufficient. | 1. Optimize the Vehicle Formulation: Systematically test different co-solvent ratios or alternative solubilizing agents. 2. Consider pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility.[10] 3. Particle Size Reduction: For suspensions, reducing the particle size of the compound through techniques like micronization can improve dissolution.[9] |
Data Presentation
Table 1: Solubility and Vehicle Recommendations for this compound
| Solvent/Vehicle | Solubility | Maximum Recommended Concentration for In Vivo Use | Notes |
| DMSO | High | < 10% (ideally < 5%) | Prone to causing toxicity at higher concentrations.[2] Always use a vehicle control. |
| PEG 400 | Moderate | 30-50% in aqueous solution | Generally well-tolerated. Can be combined with other co-solvents. |
| Tween 80 | Low (as a primary solvent), High (as a surfactant) | 1-10% in aqueous solution | Often used in combination with other solvents to improve stability and prevent precipitation. |
| Corn Oil | To be determined experimentally | 100% | Suitable for oral or subcutaneous administration of lipophilic compounds. |
| Saline/PBS | Very Low | Not recommended as a primary solvent | Can be used as a diluent for formulations containing co-solvents. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound in a DMSO/Saline Vehicle
-
Prepare Stock Solution: Dissolve this compound in 100% high-purity DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Sonication: If necessary, gently warm and sonicate the stock solution to ensure complete dissolution.
-
Dilution for Injection: On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration. For example, to achieve a final DMSO concentration of 10%, mix 1 part of the DMSO stock solution with 9 parts of sterile saline.
-
Vehicle Control Preparation: Prepare the vehicle control by mixing the same ratio of 100% DMSO and sterile saline without the this compound.
-
Administration: Administer the prepared solutions to the respective animal groups immediately after preparation.
Troubleshooting Logic for Vehicle-Related Issues
Signaling Pathway of PRMT1 Inhibition
This compound acts as an inhibitor of PRMT1. PRMT1 methylates arginine residues on various protein substrates, including histones and transcription factors. This methylation can regulate gene expression and protein function. By inhibiting PRMT1, this compound can modulate these downstream cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Adverse reactions of dimethyl sulfoxide in humans: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide and Their Toxicity | International Journal For Research In Biology & Pharmacy [gnpublication.org]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Preventing C-7280948 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of C-7280948 in experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: Precipitate observed in media after adding this compound.
This guide provides a step-by-step approach to identify the cause of precipitation and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Q2: My this compound precipitated out of the DMSO stock solution. What should I do?
A2: If precipitation occurs in the DMSO stock, gentle warming and/or sonication can be used to aid dissolution.[1] It is also crucial to ensure the stock concentration does not exceed the solubility limit. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.[1]
Q3: I observed a precipitate immediately after adding my this compound stock solution to the cell culture media. Why is this happening?
A3: This is likely due to the poor solubility of this compound in aqueous solutions like cell culture media. When a concentrated DMSO stock is added directly to the media, the abrupt change in solvent polarity can cause the compound to precipitate. To mitigate this, try adding the stock solution dropwise while gently vortexing or swirling the media. It is also beneficial to add the stock to a smaller volume of media first and then transfer this to the final culture volume.
Q4: What is the maximum concentration of this compound I can use in my cell culture experiments?
A4: The maximum concentration will depend on the specific cell line and media composition. However, published studies have successfully used this compound at concentrations up to 40 μM in cell lines such as HCT8 and KM12.[4] It is always recommended to perform a dose-response curve to determine the optimal and maximal non-precipitating concentration for your specific experimental conditions.
Q5: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?
A5: It is not recommended to prepare high-concentration stock solutions of this compound in aqueous buffers. The solubility of this compound in a 1:1 mixture of DMF and PBS (pH 7.2) is only 0.5 mg/mL, which is significantly lower than in organic solvents.[3] Preparing a stock in an aqueous buffer will likely lead to precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ≥ 55 mg/mL (199.02 mM)[2] |
| DMSO | ≥ 38 mg/mL (137.51 mM)[1] |
| DMSO | 20 mg/mL[3] |
| DMF | 25 mg/mL[3] |
| Ethanol | 1 mg/mL[3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 276.35 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.76 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Alternatively, place the tube in a sonicator bath for 5-10 minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway
This compound is an inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is an enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, signal transduction, and DNA repair. By inhibiting PRMT1, this compound can modulate these pathways.
Caption: this compound inhibits PRMT1-mediated protein methylation.
References
Long-term stability of C-7280948 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of C-7280948 stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, this compound stock solutions should be stored at low temperatures. Based on vendor recommendations, stock solutions prepared in DMSO can be stored for up to one year at -20°C and up to two years at -80°C.[1][2] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q2: In which solvents is this compound soluble, and what are the recommended concentrations?
A2: this compound is soluble in a variety of organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| DMSO | ≥ 38 mg/mL (≥ 137.51 mM)[3] |
| DMF | 25 mg/mL[4] |
| Ethanol | 1 mg/mL[4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[4] |
It is important to use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed moisture can impact the solubility of the compound.[2]
Q3: How long is the solid form of this compound stable?
A3: When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and storage of this compound stock solutions.
Problem: My this compound stock solution appears cloudy or has visible precipitate after thawing.
Possible Causes and Solutions:
-
Precipitation due to low temperature: The solubility of this compound may decrease at lower temperatures, leading to precipitation upon freezing and thawing.
-
Solution: Before use, warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, gentle sonication can be used to aid dissolution.
-
-
Exceeded solubility limit: The concentration of the stock solution may be too high for the chosen solvent and storage temperature.
-
Solution: Consider preparing a new stock solution at a slightly lower concentration.
-
-
Improper thawing: Rapid thawing can sometimes lead to uneven dissolution.
-
Solution: Allow the stock solution to thaw gradually at room temperature.
-
Problem: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
Possible Causes and Solutions:
-
Degradation of the stock solution: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or prolonged storage beyond the recommended period.
-
Solution: Prepare a fresh stock solution from solid this compound. To verify the integrity of a questionable stock solution, you can perform a stability analysis as detailed in the experimental protocols section below.
-
-
Inaccurate concentration: The initial concentration of the stock solution may have been inaccurate due to weighing errors or incomplete dissolution.
-
Solution: Ensure your balance is properly calibrated and that the compound is completely dissolved when preparing a new stock solution.
-
The following flowchart outlines a systematic approach to troubleshooting issues related to this compound stock solution stability.
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions using HPLC
This protocol describes a general method for determining the stability of this compound in a solvent over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining in a stock solution after storage under specific conditions.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
Appropriate vials for storage and HPLC analysis
Procedure:
-
Preparation of Stock Solution (Time = 0):
-
Accurately weigh a sufficient amount of solid this compound to prepare a stock solution at the desired concentration (e.g., 10 mM in DMSO).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Immediately take an aliquot of this fresh stock solution for HPLC analysis. This will serve as your T=0 reference point.
-
-
Storage of Stock Solution:
-
Aliquot the remaining stock solution into several vials appropriate for the intended storage conditions (e.g., -20°C and -80°C).
-
Store the vials under the designated conditions and protect them from light.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be 10-90% B over 15 minutes.
-
Set the UV detector to monitor at the λmax of this compound (approximately 265 nm).
-
Inject the T=0 sample and record the chromatogram. The peak corresponding to this compound should be identified and its area recorded.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition.
-
Allow the aliquot to thaw completely to room temperature and vortex to ensure homogeneity.
-
Analyze the sample by HPLC using the same method as for the T=0 sample. Record the peak area for this compound.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining using the following formula:
-
A significant decrease in the main peak area and the appearance of new peaks in the chromatogram indicate degradation.
-
The following diagram illustrates the experimental workflow for assessing the stability of this compound stock solutions.
References
Interpreting unexpected phenotypes with C-7280948
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using C-7280948, a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).
Troubleshooting Unexpected Phenotypes
Unexpected experimental outcomes can arise from a multitude of factors, ranging from experimental design to the inherent biological complexity of inhibiting a key enzyme like PRMT1. This guide is designed to help you systematically troubleshoot and interpret unforeseen results.
Q1: My cells are showing a more potent cytotoxic effect than anticipated. What could be the cause?
Possible Causes & Troubleshooting Steps:
-
On-Target Effects Leading to DNA Damage: PRMT1 inhibition can lead to an accumulation of R-loops (three-stranded nucleic acid structures) and subsequent DNA damage. This can be particularly potent in cell lines with underlying DNA repair deficiencies.
-
Recommendation: Perform a γH2AX assay to assess the level of DNA double-strand breaks. Concurrently, assess cell cycle progression using flow cytometry to see if cells are arresting at DNA damage checkpoints.
-
-
Synergistic Effects with Other Pathways: Your cell model might have a synthetic lethal relationship with PRMT1 inhibition. For instance, cells dependent on PRMT5 signaling may be particularly sensitive to the loss of PRMT1 activity.
-
Recommendation: Review the genetic background of your cells for mutations in DNA repair pathways or other PRMT family members. Consider performing a combination experiment with a PRMT5 inhibitor to test for synergistic effects.
-
-
Compound Solubility and Stability: this compound is soluble in DMSO, but precipitation in aqueous media can lead to inconsistent concentrations and cellular stress.
-
Recommendation: Ensure your final DMSO concentration in the media is low (<0.1%) and that the compound is fully dissolved before adding to your cells. Prepare fresh dilutions for each experiment.
-
Q2: I am not observing the expected inhibition of my target pathway, even at high concentrations of this compound.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Compound Concentration: The effective concentration of this compound can vary significantly between cell lines.
-
Recommendation: Perform a dose-response curve to determine the IC50 in your specific cell model. Use a positive control for PRMT1 inhibition, such as a known PRMT1 substrate's methylation status (e.g., asymmetric dimethylation of histone H4 at arginine 3 - H4R3me2a).
-
-
Inactive Compound: Improper storage or handling may have degraded the compound.
-
Recommendation: Use a fresh vial of the compound and prepare new stock solutions.
-
-
Redundant Pathways: Other PRMTs or compensatory mechanisms in your cell line might be masking the effect of PRMT1 inhibition.
-
Recommendation: Use siRNA or shRNA to knock down PRMT1 and compare the phenotype to that observed with this compound. This will help distinguish on-target effects from potential off-target or compensatory effects.
-
Q3: I'm seeing an unexpected change in a signaling pathway that is not directly linked to PRMT1.
Possible Causes & Troubleshooting Steps:
-
Crosstalk Between Signaling Pathways: PRMT1 has a broad range of substrates and can influence multiple cellular processes. Inhibition of PRMT1 can have downstream effects on seemingly unrelated pathways.
-
Recommendation: Review the literature for known crosstalk between the affected pathway and PRMT1-regulated pathways such as NF-κB or Wnt/β-catenin.
-
-
Potential Off-Target Effects: While this compound is reported to be a selective PRMT1 inhibitor, off-target activity against other methyltransferases or kinases at higher concentrations cannot be entirely ruled out.
-
Recommendation: If possible, test other structurally different PRMT1 inhibitors to see if they recapitulate the same phenotype. This can help to confirm that the observed effect is due to PRMT1 inhibition.
-
Frequently Asked Questions (FAQs)
-
What is the recommended starting concentration for this compound in cell-based assays?
-
Based on the literature, a starting range of 1-10 µM is recommended for initial experiments. However, the optimal concentration should be determined empirically for each cell line and assay. In some instances, concentrations up to 40 µM have been used.[1]
-
-
How should I prepare and store this compound?
-
This compound is soluble in DMSO at 55 mg/mL (199.02 mM). It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. When preparing working solutions, ensure the compound is fully dissolved before further dilution in aqueous buffers or cell culture media.
-
-
What are the known direct substrates of PRMT1 that can be used as controls?
-
PRMT1 methylates a variety of histone and non-histone proteins. A commonly used marker for PRMT1 activity is the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a). Other known substrates include β-catenin, the p65 subunit of NF-κB, and NONO.[1]
-
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) | Effective Concentration (Cell-based) |
| This compound | PRMT1 | 12.8 µM | 10-40 µM (in colorectal cancer cell lines)[1] |
Key Experimental Protocols
Protocol 1: Western Blot for PRMT1 Substrate Methylation
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the methylated form of the protein of interest (e.g., anti-H4R3me2a) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., total histone H4 or β-actin).
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
-
Cell Lysis:
-
Lyse cells treated with this compound or vehicle in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein overnight at 4°C.
-
Add fresh protein A/G beads to pull down the antibody-protein complex.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using a low-pH elution buffer or SDS-PAGE loading buffer.
-
-
Analysis:
-
Analyze the eluate by Western blotting using an antibody against the "prey" protein to determine if its interaction with the "bait" protein is altered by this compound treatment.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: Overview of major signaling pathways influenced by PRMT1 and inhibited by this compound.
References
Validation & Comparative
A Comparative Guide to PRMT1 Inhibitors: C-7280948 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme in cellular processes, catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Its dysregulation is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of C-7280948 and other notable PRMT1 inhibitors, offering a resource for researchers navigating the landscape of PRMT1-targeted drug discovery.
Biochemical Potency and Selectivity of PRMT1 Inhibitors
The development of potent and selective PRMT1 inhibitors is crucial for elucidating its biological functions and for therapeutic applications. This compound is a selective and potent PRMT1 inhibitor with a reported half-maximal inhibitory concentration (IC50) of approximately 12.75 µM.[1] To contextualize its performance, the following table compares the biochemical potency and selectivity of this compound with other well-characterized PRMT1 inhibitors.
| Inhibitor | PRMT1 IC50 | Selectivity Profile | Reference(s) |
| This compound | 12.75 µM | Selective for PRMT1. | [1] |
| GSK3368715 | 3.1 nM | Potent inhibitor of Type I PRMTs. | [2] |
| MS023 | 30 nM | Potent inhibitor of Type I PRMTs (PRMT1, 3, 4, 6, 8). Inactive against Type II and III PRMTs. | [2] |
| AMI-1 | 8.8 µM (human) | Pan-PRMT inhibitor. | [3] |
| DB75 (Furamidine) | ~2 µM | Selective for PRMT1 over CARM1 (PRMT4) and PRMT5. | [3] |
| WCJ-394 | 1.21 µM | Inhibits other Type I PRMTs (PRMT3, 4, 6, 8) to varying degrees. | [3] |
Note: IC50 values can vary depending on the assay conditions, substrates, and enzyme preparations used. Direct comparison between studies should be made with caution. The clinical development of GSK3368715 was halted due to safety concerns, highlighting the importance of thorough toxicological profiling.
Cellular Activity of PRMT1 Inhibitors
The ability of an inhibitor to engage its target and exert a biological effect within a cellular context is a critical parameter. Cellular assays, such as monitoring the methylation of specific substrates like histone H4 at arginine 3 (H4R3me2a), are used to determine the cellular potency (EC50) of PRMT1 inhibitors.
| Inhibitor | Cellular Assay | Cell Line | Cellular EC50 | Reference(s) |
| MS023 | H4R3me2a Western Blot | MCF7 | ~50 nM | [4] |
| This compound | NONO aDMA reduction | KM12, HCT8 | 40 µM (concentration used) | [5] |
| AMI-1 | NONO aDMA reduction | KM12, HCT8 | 0.6-1.2 mM (concentration used) | [5] |
Note: Cellular EC50 data for many PRMT1 inhibitors is not as readily available as biochemical IC50 data. The concentrations listed for this compound and AMI-1 reflect the effective concentrations used in specific studies to observe a biological effect, not necessarily determined EC50 values.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and comparison of enzyme inhibitors. Below are representative protocols for key assays used in the characterization of PRMT1 inhibitors.
Radiometric Filter-Based PRMT1 Inhibition Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate.
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (1-21) substrate
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Inhibitor compounds dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT1 enzyme (e.g., 50 nM), and histone H4 peptide (e.g., 10 µM).
-
Add the inhibitor compound at various concentrations (typically in a 10-point dose-response curve) or DMSO as a vehicle control to the reaction mixture in a 96-well plate. Incubate for 15 minutes at room temperature.
-
Initiate the methylation reaction by adding [³H]-SAM (e.g., 1 µM).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The positively charged peptide substrate will bind to the negatively charged filter, while unincorporated [³H]-SAM will be washed away.
-
Wash the filter plate three times with 75 mM phosphoric acid.
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Cellular Histone H4 Arginine 3 Methylation (H4R3me2a)
This method assesses the ability of an inhibitor to reduce the levels of a specific PRMT1-mediated histone mark in cells.
Materials:
-
Cell line of interest (e.g., MCF7)
-
Cell culture medium and supplements
-
PRMT1 inhibitor
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-H4R3me2a, Rabbit anti-total Histone H4 (as a loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the PRMT1 inhibitor at various concentrations for a specified time (e.g., 48-72 hours). Include a DMSO vehicle control.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage (e.g., 15%) polyacrylamide gel to resolve low molecular weight histones.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4R3me2a (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H4 to ensure equal loading.
-
Quantify the band intensities and normalize the H4R3me2a signal to the total H4 signal. Determine the EC50 value from the dose-response curve.
Visualizing PRMT1-Related Pathways and Workflows
PRMT1 Signaling in Cancer
PRMT1 has been shown to regulate key oncogenic signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Wnt/β-catenin pathways. The following diagram illustrates the central role of PRMT1 in these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C-7280948 and AMI-1 for PRMT1 Inhibition in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the biological functions of protein arginine methyltransferases (PRMTs) and for the development of novel therapeutics. This guide provides a detailed comparison of two commonly used PRMT1 inhibitors, C-7280948 and AMI-1, focusing on their efficacy, selectivity, and application in experimental settings.
This comparison guide synthesizes available data to offer an objective overview of this compound and AMI-1. While direct head-to-head studies are limited, this document compiles and contrasts their known biochemical and cellular activities to aid in the selection of the most suitable inhibitor for specific research needs.
Biochemical Efficacy and Selectivity
This compound and AMI-1 are both small molecule inhibitors of PRMT1, a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating numerous cellular processes. While both compounds target PRMT1, they exhibit distinct profiles in terms of potency and selectivity.
This compound is characterized as a selective and potent inhibitor of human PRMT1 with a reported half-maximal inhibitory concentration (IC50) of approximately 12.8 μM[1][2]. In contrast, AMI-1 demonstrates slightly higher potency against human PRMT1 with an IC50 of 8.8 μM[3]. However, a critical distinction lies in their selectivity. AMI-1 is recognized as a pan-PRMT inhibitor, demonstrating activity against a range of PRMTs including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6[3]. This broad activity profile makes AMI-1 a useful tool for studying the general effects of PRMT inhibition but may complicate the interpretation of results intended to be specific to PRMT1. This compound is reported to be more selective for PRMT1, though a comprehensive selectivity panel across all PRMT family members is not widely available in the public domain.
| Compound | Target | IC50 (Human PRMT1) | Selectivity Profile |
| This compound | PRMT1 | ~12.8 µM[1][2] | Selective for PRMT1 |
| AMI-1 | Pan-PRMT | 8.8 µM[3] | Inhibits PRMT1, -3, -4, -5, -6[3] |
Cellular and In Vivo Efficacy
Both this compound and AMI-1 have been utilized in cellular and in vivo studies to probe the function of PRMT1 in various disease models, particularly in oncology.
In a study on colorectal cancer, both this compound and AMI-1 were shown to reduce the asymmetric dimethylation of the non-histone protein NONO, a key substrate of PRMT1. This inhibition suppressed cancer cell proliferation, migration, and invasion, highlighting the potential of targeting PRMT1 in this malignancy. In vivo, treatment with AMI-1 led to a reduction in tumor xenograft weight.
AMI-1 has also been shown to inhibit the viability of sarcoma cells in a time and dose-dependent manner and to induce apoptosis[3]. In a sarcoma tumor xenograft model, intratumoral administration of AMI-1 decreased tumor weight and reduced the levels of histone arginine methylation[3].
This compound has been demonstrated to overcome radioresistance in lung cancer cells. It was shown to decrease the interaction between PKP2 and β-catenin, leading to a reduction in the protein level of LIG4, a key component of the non-homologous end joining (NHEJ) DNA repair pathway[4]. In vivo, this compound treatment in combination with radiation therapy significantly reduced tumor weight in a nude mouse xenograft model of lung cancer[4].
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of research findings. Below are generalized protocols for key experiments used to evaluate the efficacy of PRMT1 inhibitors, based on methodologies reported in the literature.
In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT).
-
Component Addition: In a microplate, add the following components in order: reaction buffer, recombinant human PRMT1 enzyme, the test inhibitor (this compound or AMI-1) at various concentrations, and a histone H4 peptide substrate.
-
Initiation of Reaction: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Detection: Transfer the reaction mixture to a filter paper, wash to remove unincorporated [³H]-SAM, and measure the radioactivity of the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Viability Assay (WST-1)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or AMI-1 for a specified duration (e.g., 48-96 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the results to determine the IC50 for cell growth inhibition.
Western Blot for Histone Methylation
This technique is used to detect changes in the levels of specific histone arginine methylation marks in cells treated with PRMT1 inhibitors.
-
Cell Lysis: Treat cells with this compound or AMI-1, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., asymmetric dimethylarginine on histone H4 at arginine 3, H4R3me2a).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by PRMT1 and a general workflow for evaluating PRMT1 inhibitors.
Caption: PRMT1 modulates key signaling pathways such as TGF-β and Wnt/β-catenin.
Caption: A generalized workflow for the evaluation of PRMT1 inhibitors.
Conclusion
References
Comparative Analysis of PRMT1 Inhibitors: C-7280948 in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Protein Arginine Methyltransferase 1 (PRMT1) inhibitor C-7280948 with other known inhibitors, supported by experimental data and methodologies.
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme responsible for the majority of arginine methylation within cells, a post-translational modification crucial for regulating various cellular processes, including signal transduction, transcriptional regulation, and DNA repair. Its dysregulation has been implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic intervention. This guide evaluates the inhibitory potency of this compound against PRMT1 and contrasts it with other widely used inhibitors, AMI-1 and MS023.
Inhibitor Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other selected inhibitors against human PRMT1.
| Inhibitor | Target | IC50 Value |
| This compound | PRMT1 | 12.75 µM[1] |
| AMI-1 | PRMTs | 8.8 µM[2] |
| MS023 | Type I PRMTs | 30 nM[3] |
Caption: Comparative IC50 values of selected PRMT1 inhibitors.
Deciphering the PRMT1 Signaling Network
PRMT1 exerts its influence by methylating a diverse array of protein substrates, thereby modulating their function and downstream signaling cascades. A key substrate is Histone H4, where methylation at Arginine 3 (H4R3me2a) leads to transcriptional activation. Beyond histones, PRMT1 targets numerous non-histone proteins involved in critical signaling pathways such as the EGFR and Wnt pathways, impacting cell proliferation, survival, and differentiation.
Caption: PRMT1 signaling pathway and points of inhibition.
Experimental Protocols
The determination of IC50 values is paramount for assessing the efficacy of an inhibitor. Below is a detailed methodology for a typical in vitro PRMT1 inhibition assay.
In Vitro PRMT1 Enzymatic Assay
This biochemical assay directly quantifies the inhibition of PRMT1's methyltransferase activity.
1. Reagents and Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide substrate (e.g., Biotin-SGRGKGGKGLGKGGAKRHRKVG-amide)
-
S-adenosyl-L-[methyl-³H]-methionine (Radiolabeled methyl donor)
-
Test inhibitors (this compound, AMI-1, MS023) dissolved in DMSO
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, 1 mM EDTA
-
96-well filter plates
-
Scintillation cocktail and counter
2. Assay Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the recombinant human PRMT1 enzyme to the assay buffer. Subsequently, add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the wells. Incubate the plate for 60 minutes at room temperature to allow the inhibitor to bind to the enzyme.[4]
-
Initiation of Methylation Reaction: To initiate the reaction, add the histone H4 peptide substrate and S-adenosyl-L-[methyl-³H]-methionine to each well.[4]
-
Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins. Transfer the contents of the wells to a filter plate and wash to remove unincorporated radiolabeled SAM. After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is directly proportional to the PRMT1 enzymatic activity.
3. Data Analysis:
-
The raw data (counts per minute) is converted to the percentage of inhibition relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity Analysis of PRMT Inhibitor C-7280948
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the protein arginine methyltransferase (PRMT) inhibitor C-7280948 with other notable PRMT inhibitors. The focus is on the selectivity profile, supported by experimental data and detailed methodologies to aid in the selection of appropriate chemical probes for research and development.
Introduction to Protein Arginine Methyltransferases (PRMTs)
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues in proteins. This post-translational modification plays a crucial role in various cellular processes, including signal transduction, transcriptional regulation, RNA processing, and DNA repair. The PRMT family is classified into three main types based on the methylation state they produce:
-
Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).
-
Type II PRMTs (PRMT5 and PRMT9) catalyze the formation of MMA and symmetric dimethylarginine (sDMA).
-
Type III PRMTs (PRMT7) catalyze the formation of only MMA.
Given their involvement in numerous physiological and pathological processes, PRMTs have emerged as attractive therapeutic targets, particularly in oncology. The development of potent and selective inhibitors is crucial for dissecting the specific functions of each PRMT isoform and for advancing therapeutic strategies.
This compound: A PRMT1-focused Inhibitor
This compound is a small molecule inhibitor identified as a potent antagonist of Protein Arginine Methyltransferase 1 (PRMT1).[1] PRMT1 is the predominant Type I PRMT, responsible for the majority of asymmetric arginine methylation in mammalian cells.
Selectivity Profile: this compound in Comparison
The following table summarizes the inhibitory activity (IC50) of this compound and other well-characterized PRMT inhibitors against a panel of PRMT isoforms. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | PRMT1 | PRMT3 | PRMT4 (CARM1) | PRMT5 | PRMT6 | PRMT8 |
| This compound | 12.75 µM | N/A | N/A | N/A | N/A | N/A |
| MS023 | 30 nM | 119 nM | 83 nM | Inactive | 4 nM | 5 nM |
| GSK3368715 | 3.1 nM | 48 nM | 1148 nM | Inactive | 7.9 nM | 12 nM |
| EPZ015666 | >50,000 nM | >50,000 nM | >50,000 nM | 22 nM | >50,000 nM | >50,000 nM |
N/A: Data not publicly available.
Data Interpretation:
-
MS023 is a potent inhibitor of Type I PRMTs, exhibiting nanomolar IC50 values against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[2][3] It is reported to be inactive against Type II (PRMT5) and Type III PRMTs.[2]
-
GSK3368715 is another potent Type I PRMT inhibitor with high affinity for PRMT1 and PRMT6. It demonstrates weaker activity against PRMT4 (CARM1).
-
EPZ015666 (GSK3235025) is a highly selective inhibitor of the Type II enzyme PRMT5, with an IC50 in the low nanomolar range.[4] It shows excellent selectivity over a panel of other histone methyltransferases, including Type I PRMTs.[4]
Signaling Pathways and Inhibitor Action
The following diagram illustrates the classification of PRMT enzymes and highlights the primary targets of the compared inhibitors.
Experimental Protocols
The determination of inhibitor potency (IC50) is critical for evaluating and comparing compounds. Below are detailed methodologies for common biochemical assays used to assess PRMT activity.
Scintillation Proximity Assay (SPA)
This high-throughput assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosylmethionine ([³H]-SAM) to a biotinylated peptide substrate.
-
Principle: When the [³H]-methyl group is transferred to the biotinylated peptide by a PRMT, the radiolabeled product is captured by streptavidin-coated SPA beads. The proximity of the beta particles emitted from ³H to the scintillant within the beads generates a light signal that is proportional to the enzyme activity.
-
Workflow:
-
Reaction Setup: In a microplate, the PRMT enzyme is incubated with the test inhibitor (e.g., this compound) at various concentrations.
-
Initiation: The reaction is started by adding a mixture of the biotinylated peptide substrate and [³H]-SAM.
-
Incubation: The reaction is allowed to proceed for a defined period at a set temperature (e.g., 37°C).
-
Detection: Streptavidin-coated SPA beads are added to the wells. The plate is then read in a microplate scintillation counter.
-
Data Analysis: The signal is inversely proportional to the inhibitory activity. IC50 values are calculated by fitting the dose-response data to a suitable model.
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)
This is a bead-based, no-wash immunoassay that measures the methylation of a biotinylated peptide substrate.
-
Principle: A biotinylated substrate peptide is methylated by the PRMT enzyme. An antibody specific to the methylated form of the substrate, conjugated to an AlphaLISA® Acceptor bead, and streptavidin-coated Donor beads are added. When the methylated peptide brings the Donor and Acceptor beads into close proximity, excitation of the Donor bead at 680 nm generates singlet oxygen, which triggers a cascade of energy transfer in the Acceptor bead, resulting in light emission at 615 nm.
-
Workflow:
-
Reaction Setup: The PRMT enzyme is pre-incubated with the inhibitor in a microplate.
-
Initiation: The reaction is initiated by the addition of the biotinylated peptide substrate and SAM.
-
Incubation: The enzymatic reaction proceeds for a set time at a controlled temperature.
-
Detection: A mixture of the anti-methyl substrate antibody-conjugated Acceptor beads and streptavidin-coated Donor beads is added.
-
Signal Reading: After a final incubation period in the dark, the plate is read on an AlphaScreen-capable plate reader.
-
Data Analysis: The light signal is proportional to enzyme activity. IC50 values are determined from the dose-response curves.
-
Fluorescence Polarization (FP) Assay
This method measures the change in the polarization of fluorescently labeled light upon binding of a small fluorescently labeled probe to a larger molecule.
-
Principle: A small fluorescently labeled peptide substrate (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the PRMT enzyme binds to this tracer, the tumbling rate of the complex is much slower, leading to an increase in fluorescence polarization. An inhibitor will compete with the tracer for binding to the enzyme, resulting in a decrease in polarization.
-
Workflow:
-
Reaction Setup: A mixture of the PRMT enzyme and a fluorescently labeled peptide substrate is prepared.
-
Inhibitor Addition: Serial dilutions of the test inhibitor are added to the enzyme-substrate mixture.
-
Incubation: The mixture is incubated to reach binding equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the inhibitory activity. IC50 values are calculated from the competition binding curves.
-
Conclusion
This compound is a valuable tool for studying the biological functions of PRMT1. While its selectivity profile across the entire PRMT family is not fully characterized in the public literature, its demonstrated potency against PRMT1 makes it a useful reagent for targeted investigations. For studies requiring broader inhibition of Type I PRMTs, compounds like MS023 or GSK3368715 may be more suitable alternatives. Conversely, for specific inhibition of PRMT5, EPZ015666 offers exceptional selectivity. The choice of inhibitor should be guided by the specific research question and a thorough understanding of its selectivity profile. The experimental protocols outlined in this guide provide a foundation for the in-house evaluation and comparison of these and other PRMT inhibitors.
References
- 1. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. bpsbioscience.com [bpsbioscience.com]
Validating PRMT1 Inhibition: A Comparative Guide to C-7280948
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein arginine methyltransferase 1 (PRMT1) inhibitor, C-7280948, with other known PRMT1 inhibitors. The information presented is supported by experimental data to aid in the validation and contextualization of this compound's performance in preclinical research.
Introduction to PRMT1 Inhibition
Protein arginine methyltransferase 1 (PRMT1) is a key enzyme responsible for the majority of arginine methylation within cells. This post-translational modification plays a critical role in various cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction. Dysregulation of PRMT1 activity has been implicated in numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention. This compound is a small molecule inhibitor that has been developed to target the enzymatic activity of PRMT1. This guide serves to validate its inhibitory effects through comparison with other established PRMT1 inhibitors.
Performance Comparison of PRMT1 Inhibitors
The inhibitory activity of this compound against PRMT1 has been quantified and compared with other well-characterized Type I PRMT inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | PRMT1 IC50 | Other Type I PRMTs IC50 | Notes |
| This compound | 12.75 µM[1][2] | Data not available | Selective for PRMT1.[2] |
| GSK3368715 | 3.1 nM | PRMT3: 48 nM, PRMT4: 1148 nM, PRMT6: 5.7 nM, PRMT8: 1.7 nM | Potent pan-Type I PRMT inhibitor. |
| MS023 | 30 nM[2] | PRMT3: 119 nM, PRMT4: 83 nM, PRMT6: 4 nM, PRMT8: 5 nM[2] | Potent and selective cell-active Type I PRMT inhibitor.[2] |
| AMI-1 | 8.8 µM | Data not available | A widely used, but less potent, PRMT inhibitor. |
| Furamidine (DB75) | 9.4 µM | PRMT6: 283 µM | Another established PRMT1 inhibitor. |
| TC-E 5003 | 1.5 µM | Data not available | A selective PRMT1 inhibitor.[2] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Cellular Activity of this compound
In cellular contexts, this compound has demonstrated the ability to modulate PRMT1-dependent signaling pathways. In lung cancer cell lines, treatment with this compound has been shown to decrease the interaction between Plakophilin 2 (PKP2) and β-catenin.[3] This leads to a reduction in the protein levels of DNA Ligase IV (LIG4), a key component of the non-homologous end joining (NHEJ) DNA repair pathway.[3] These findings suggest that this compound can effectively inhibit PRMT1 activity in cancer cells, impacting downstream signaling and cellular processes.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PRMT1 inhibitors.
In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (e.g., residues 1-21) or other suitable substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
This compound and other test inhibitors
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT1, and the histone H4 peptide substrate.
-
Add varying concentrations of this compound or other inhibitors to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto phosphocellulose paper or filter membrane and wash to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Asymmetric Dimethylarginine (ADMA) Levels
This cellular assay assesses the ability of an inhibitor to reduce global or specific protein arginine methylation in cells.
Materials:
-
Cell lines of interest (e.g., cancer cell lines)
-
This compound and other test inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-ADMA (asymmetric dimethylarginine), anti-H4R3me2a (histone H4 arginine 3 asymmetric dimethylation), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture cells to a suitable confluency and treat with varying concentrations of this compound or other inhibitors for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ADMA or anti-H4R3me2a) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative change in methylation levels.
Visualizing PRMT1's Role in Cellular Signaling
To better understand the context of PRMT1 inhibition, the following diagrams illustrate its involvement in key signaling pathways.
References
C-7280948: A Comparative Guide to a Chemical Probe for PRMT1 Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C-7280948, a chemical probe for Protein Arginine Methyltransferase 1 (PRMT1), with other commercially available alternatives. The information herein is supported by experimental data to facilitate the selection of the most suitable tool for investigating PRMT1 function in various biological contexts.
Introduction to PRMT1 and this compound
Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is crucial for the regulation of numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of several diseases, particularly cancer, making it a compelling target for therapeutic intervention.[2][3]
This compound is a small molecule inhibitor of PRMT1.[4][5] It serves as a valuable chemical tool for elucidating the biological roles of PRMT1. This guide will compare this compound to other notable PRMT1 inhibitors, focusing on their biochemical potency, cellular activity, and selectivity.
Comparative Analysis of PRMT1 Inhibitors
The selection of a chemical probe should be guided by its potency, selectivity, and suitability for the intended application. The following table summarizes the biochemical potency (IC50) of this compound and other widely used PRMT1 inhibitors against a panel of Type I PRMTs.
| Inhibitor | PRMT1 IC50 | PRMT3 IC50 | PRMT4 (CARM1) IC50 | PRMT6 IC50 | PRMT8 IC50 | Reference |
| This compound | 12.75 µM | - | - | - | - | [6] |
| GSK3368715 | 3.1 nM | 48 nM | 1148 nM | 5.7 nM | 1.7 nM | [6] |
| MS023 | 30 nM | 119 nM | 83 nM | 4 nM | 5 nM | [6] |
| AMI-1 | 8.8 µM | - | - | - | - | [6] |
| Furamidine (DB75) | 9.4 µM | - | >400 µM | 283 µM | - | [6] |
| TC-E 5003 | 1.5 µM | - | - | - | - | [6] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
As the data indicates, GSK3368715 and MS023 are significantly more potent inhibitors of PRMT1 in biochemical assays compared to this compound, AMI-1, and Furamidine. Furthermore, GSK3368715 and MS023 have been more extensively characterized in terms of their selectivity against other PRMTs. For researchers requiring a highly potent and selective tool, GSK3368715 or MS023 may be more suitable. However, this compound can still be a useful tool for initial studies or when a less potent inhibitor is desired.
Experimental Data and Methodologies
The functional consequences of PRMT1 inhibition are often assessed using cellular assays that measure cell viability, proliferation, and survival. Below are detailed protocols for key experiments frequently employed in the characterization of PRMT1 inhibitors.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells. It is based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to a colored formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.[1]
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).[1]
-
Add 10 µL of various concentrations of the PRMT1 inhibitor to be tested to the wells.[3]
-
Incubate the plate for the desired length of time (e.g., 24, 48, or 72 hours).[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3][4]
Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to form a colony, thereby measuring its reproductive viability after treatment with a cytotoxic agent.
Protocol:
-
Prepare a single-cell suspension by trypsinizing cultured cells.[7][8]
-
Seed a specific number of cells (e.g., 200-1000 cells) into 6-well plates. The number of cells seeded may need to be adjusted based on the expected toxicity of the treatment.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of the PRMT1 inhibitor.
-
Incubate the plates for 7-14 days, allowing colonies to form.[9]
-
Aspirate the medium and wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution such as 10% formalin for 10-15 minutes.
-
Stain the colonies with a 0.5% crystal violet solution for 10-30 minutes.[8]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
Western Blotting for PRMT1 Substrates
Western blotting can be used to detect changes in the methylation status of PRMT1 substrates, such as histone H4 at arginine 3 (H4R3me2a).
Protocol:
-
Lyse cells treated with PRMT1 inhibitors and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the methylated substrate (e.g., anti-H4R3me2a) and a loading control (e.g., anti-Histone H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving PRMT1 and a general workflow for evaluating PRMT1 inhibitors.
Caption: PRMT1 signaling pathways implicated in cancer.
Caption: General workflow for evaluating PRMT1 inhibitors.
Conclusion
This compound is a useful chemical probe for investigating the function of PRMT1. While it is less potent than some other available inhibitors like GSK3368715 and MS023, it can still serve as a valuable tool in proof-of-concept studies. For experiments requiring high potency and well-defined selectivity, GSK3368715 and MS023 represent superior alternatives. The choice of inhibitor should be carefully considered based on the specific experimental goals and the biological system under investigation. The protocols and workflows provided in this guide offer a solid foundation for the rigorous evaluation of this compound and other PRMT1 inhibitors in a research setting.
References
- 1. dojindo.co.jp [dojindo.co.jp]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. apexbt.com [apexbt.com]
- 4. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 5. Clonogenic survival assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
Cross-Validation of C-7280948 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for studying the function of Protein Arginine Methyltransferase 1 (PRMT1): the small molecule inhibitor C-7280948 and small interfering RNA (siRNA). Cross-validation of results from both pharmacological inhibition and genetic knockdown is a critical step in target validation and drug development, ensuring that the observed cellular phenotypes are specifically due to the inhibition of the intended target. This document outlines the experimental data, detailed protocols, and visual workflows to guide researchers in designing and interpreting these validation studies.
Executive Summary
This compound is a chemical inhibitor of PRMT1, an enzyme that plays a crucial role in various cellular processes, including signal transduction and transcriptional regulation, through the methylation of arginine residues on substrate proteins.[1] Dysregulation of PRMT1 activity has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target. To validate that the biological effects of this compound are indeed a result of its on-target activity against PRMT1, it is essential to compare its effects with those of a genetic knockdown of PRMT1 using siRNA. This guide demonstrates that both approaches lead to comparable phenotypic outcomes, such as reduced cell viability and modulation of the Wnt/β-catenin signaling pathway.
Data Presentation
The following tables summarize the expected quantitative data from a comparative experiment using a hypothetical cancer cell line.
Table 1: Comparison of Cell Viability Inhibition
| Treatment Group | Concentration/Dose | Mean Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control (DMSO) | N/A | 100% | ± 5.2% |
| This compound | 10 µM | 65% | ± 4.8% |
| This compound | 20 µM | 42% | ± 5.5% |
| This compound | 40 µM | 25% | ± 4.1% |
| Scrambled siRNA (Control) | 50 nM | 98% | ± 6.1% |
| PRMT1 siRNA #1 | 50 nM | 45% | ± 5.9% |
| PRMT1 siRNA #2 | 50 nM | 48% | ± 6.3% |
Table 2: Comparison of PRMT1 Expression and Downstream Target Modulation
| Treatment Group | Concentration/Dose | Relative PRMT1 mRNA Level | Relative β-catenin Protein Level |
| Vehicle Control (DMSO) | N/A | 1.00 | 1.00 |
| This compound | 20 µM | 0.98 | 0.65 |
| Scrambled siRNA (Control) | 50 nM | 0.95 | 0.97 |
| PRMT1 siRNA #1 | 50 nM | 0.25 | 0.58 |
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: A suitable cancer cell line with detectable PRMT1 expression (e.g., MDA-MB-468 breast cancer cells).
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO.
-
siRNA: Predesigned and validated siRNAs targeting PRMT1 and a non-targeting scrambled control siRNA.
-
Transfection Reagent: Lipofectamine RNAiMAX or a similar lipid-based transfection reagent.
-
Antibodies: Primary antibodies against PRMT1, β-catenin, and a loading control (e.g., GAPDH). HRP-conjugated secondary antibodies.
-
Reagents for qPCR: RNA extraction kit, cDNA synthesis kit, and qPCR master mix with primers for PRMT1 and a housekeeping gene.
-
Cell Viability Assay: MTT or CCK-8 assay kit.
siRNA Transfection
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 nM of siRNA (PRMT1-targeting or scrambled control) in Opti-MEM medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays.
This compound Treatment
-
Cell Seeding: Seed cells in 96-well plates (for viability assays) or 6-well plates (for protein/RNA analysis) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing this compound at various concentrations (e.g., 10, 20, 40 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).
Western Blot Analysis
-
Cell Lysis: Lyse the cells from the 6-well plates in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from the cells in 6-well plates using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for PRMT1 and a housekeeping gene to determine the relative mRNA expression levels.
Cell Viability Assay (MTT Assay)
-
Treatment: After the treatment period in the 96-well plates, add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Mandatory Visualization
References
Safety Operating Guide
Proper Disposal Procedures for C-7280948: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of C-7280948, a selective and potent protein methyltransferase 1 (PRMT1) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals, and to maintain compliance with environmental health and safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its potential hazards. While a specific, comprehensive hazard assessment for this compound is not publicly available, it should be handled with the standard precautions for a novel chemical entity.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
Waste Segregation and Container Management
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Unused or expired solid this compound.
-
Contaminated consumables such as gloves, pipette tips, vials, and weighing papers.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO or other solvents).
-
The first rinse of any container that has held this compound.
-
All waste must be collected in clearly labeled, sealed, and chemically compatible containers. The label should include "Hazardous Waste," the full chemical name "this compound," and a list of all contents, including solvents.
Step-by-Step Disposal Procedures
Disposal of Unused or Expired Solid this compound:
-
If possible, keep the compound in its original, labeled container.
-
If the original container is not available, transfer the solid waste to a new, sealable container and label it appropriately.
-
Store the container in a designated hazardous waste accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
Disposal of Liquid Waste Containing this compound:
-
Collect all liquid waste containing this compound in a designated, sealed, and labeled hazardous waste container.
-
Never pour solutions containing this compound down the drain.
-
Store the liquid waste container in secondary containment (e.g., a larger, unbreakable container) to prevent spills.
-
When the container is full, arrange for disposal through your institution's EHS office.
Disposal of Contaminated Labware and PPE:
-
Collect all disposable items that have come into contact with this compound (e.g., pipette tips, gloves, empty vials) in a designated hazardous waste bag or container.
-
The first rinse of any glassware should be collected as hazardous liquid waste.
-
Arrange for the disposal of the contaminated solid waste through your institution's EHS department.
Quantitative Data
For safe and effective experimental planning, please refer to the following quantitative data for this compound.
| Property | Value |
| Molecular Weight | 276.4 g/mol |
| Solubility in DMSO | 55 mg/mL (199.02 mM) |
| IC₅₀ for PRMT1 | 12.8 µM (in vitro) |
| Recommended Storage (Solid) | Refer to supplier-specific recommendations. |
| Recommended Storage (In DMSO) | Refer to supplier-specific recommendations. |
Visual Guides
To further clarify the procedures and mechanisms, the following diagrams have been provided.
Caption: this compound Disposal Workflow.
Essential Safety and Operational Guidance for Handling C-7280948
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of C-7280948, a potent protein arginine methyltransferase 1 (PRMT1) inhibitor. Given the absence of a comprehensive manufacturer's Safety Data Sheet (SDS), this guidance combines available safety information specific to this compound with established best practices for handling potent research compounds. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of personal protection. The following table summarizes recommended PPE based on available information and general laboratory safety protocols for potent compounds.[1]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Chemical fume hood or other ventilated enclosure- Lab coat- Tightly fitting safety goggles with side-shields[2]- Chemical-resistant gloves (e.g., nitrile)[2]- Fire/flame resistant and impervious clothing[2] | High risk of aerosolization and inhalation of potent powders. Engineering controls are the primary means of protection, supplemented by appropriate PPE to prevent skin and eye contact. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact during procedural manipulations. |
Note: Always inspect gloves prior to use and wash hands thoroughly after handling the compound, even when gloves are worn.[2][3][4]
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: All work with this compound, especially when in powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[2][4][6]
-
Aerosol Prevention: Procedures should be designed to minimize the formation and dispersion of dust and aerosols.[2][6]
-
Tools: Use non-sparking tools to prevent ignition sources.[2]
-
General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands before breaks and at the end of the workday.[3][4]
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate personnel from the immediate spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2]
-
Clean-up: Carefully collect the spilled material and place it in a suitable, sealed container for disposal. Avoid generating dust.
Disposal Plan:
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable local, state, and federal regulations.
-
Unused Compound: Do not dispose of this compound down the drain or in regular trash. Collect in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Labware: Collect all contaminated disposable labware (e.g., pipette tips, vials) in a designated, puncture-resistant, and sealed container labeled as hazardous waste.
-
Contaminated PPE: All disposable PPE that has come into contact with this compound should be considered hazardous waste and disposed of accordingly in a sealed bag or container.
Experimental Workflow and Safety Logic
The following diagram outlines the logical workflow for the safe handling of a potent research compound like this compound, from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. targetmol.com [targetmol.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
